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3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea Documentation Hub

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  • Product: 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea
  • CAS: 82744-95-4

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea

Technical Whitepaper: 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea Chemical Identity & Structural Profile Executive Summary 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea (CAS: 82744-95-4) is a trisubstituted urea derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea

Chemical Identity & Structural Profile

Executive Summary 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea (CAS: 82744-95-4) is a trisubstituted urea derivative belonging to the N-aryl-N'-alkylurea class.[1] Structurally analogous to established herbicides such as Siduron and Monuron, this compound integrates the lipophilic bulk of a cyclohexyl group with the electron-withdrawing character of a 4-chlorophenyl moiety.[1] While primarily utilized as a high-purity screening compound in agrochemical discovery and medicinal chemistry, its structural architecture suggests potent activity as a Photosystem II (PSII) inhibitor and a versatile scaffold for urea-based pharmacophores.[1]

1. Chemical Identity & Physicochemical Properties

1.1 Nomenclature & Classification

  • IUPAC Name: 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea[2][3]

  • Systematic Name: N'-(4-chlorophenyl)-N-cyclohexyl-N-methylurea[1]

  • CAS Number: 82744-95-4[1][4]

  • Molecular Formula: C₁₄H₁₉ClN₂O[1][3]

  • SMILES: CN(C1CCCCC1)C(=O)Nc2ccc(Cl)cc2[1]

  • InChIKey: DIELICWOQLKXDK-WYUMXYHSCQ[1]

1.2 Structural Analysis The molecule features a central urea bridge (-N-CO-N-) flanked by two distinct domains:[1]

  • Hydrophobic Domain (N1): A cyclohexyl ring and a methyl group attached to the N1 nitrogen.[1] This bulky, aliphatic region significantly increases lipophilicity (LogP) compared to dimethyl-substituted analogs like Monuron.[1]

  • Electronic Domain (N3): A phenyl ring substituted at the para position with chlorine.[1] The chlorine atom exerts an electron-withdrawing inductive effect (-I), enhancing the acidity of the N3-H proton, which is critical for hydrogen bond donation in biological binding pockets.[1]

1.3 Physicochemical Data Profile

PropertyValue / DescriptionNote
Molecular Weight 266.77 g/mol
Physical State Crystalline SolidTypical of arylureas
Solubility (Water) Low (< 50 mg/L predicted)Driven by cyclohexyl hydrophobicity
Solubility (Organic) High (DMSO, Acetone, DCM)Suitable for stock solution prep
LogP (Predicted) ~3.8 - 4.2High lipophilicity aids membrane permeability
H-Bond Donors 1 (N3-H)Critical for receptor binding
H-Bond Acceptors 1 (Carbonyl Oxygen)

2. Synthesis & Manufacturing Methodologies

The synthesis of 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea follows standard carbamoylation protocols.[1] The most robust and atom-economical route involves the nucleophilic addition of a secondary amine to an aryl isocyanate.[1]

2.1 Primary Synthetic Route: Isocyanate Addition This pathway is preferred for its high yield and minimal byproduct formation.[1]

  • Reagents: 4-Chlorophenyl isocyanate, N-Methylcyclohexylamine.[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]

  • Conditions: 0°C to Room Temperature, Inert Atmosphere (N₂).[1]

Mechanism: The lone pair of the nitrogen in N-methylcyclohexylamine attacks the electrophilic carbon of the isocyanate group.[1] A subsequent proton transfer re-establishes neutrality, forming the urea linkage.[1]

2.2 Alternative Route: Carbamoyl Chloride Used when isocyanates are unavailable or unstable.[1]

  • Reagents: N-Cyclohexyl-N-methylcarbamoyl chloride, 4-Chloroaniline.[1]

  • Base: Triethylamine (Et₃N) or Pyridine (to scavenge HCl).[1]

2.3 Synthesis Workflow Diagram

Synthesis Iso 4-Chlorophenyl isocyanate Inter Tetrahedral Intermediate Iso->Inter Nucleophilic Attack Amine N-Methyl- cyclohexylamine Amine->Inter Prod 3-(4-Chlorophenyl)-1- cyclohexyl-1-methylurea Inter->Prod Proton Transfer

Figure 1: Primary synthetic pathway via isocyanate addition.[1]

3. Biological Applications & Mechanism of Action [1]

3.1 Agrochemical Potential: Photosystem II Inhibition As a structural analog to the phenylurea herbicide class (e.g., Diuron, Linuron), this compound is predicted to act as a Photosystem II (PSII) inhibitor .[1]

  • Target Site: The Q_B binding niche on the D1 protein of the PSII complex in thylakoid membranes.[1]

  • Binding Mode:

    • H-Bonding: The N3-H proton donates a hydrogen bond to the peptide carbonyl of Serine-264 in the D1 protein.[1]

    • Hydrophobic Interaction: The cyclohexyl group occupies the large hydrophobic pocket usually filled by the plastoquinone tail, while the 4-chlorophenyl ring engages in pi-stacking interactions with Phenylalanine-265.[1]

  • Selectivity: The bulky cyclohexyl group (similar to Siduron) often confers selectivity for turfgrasses by restricting binding in certain crop species, differentiating it from the broader-spectrum dimethylureas.[1]

3.2 Pharmaceutical Research: Urea Scaffolds In drug discovery, the N-aryl-N'-alkylurea motif is a "privileged structure" found in various kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors.[1]

  • Kinase Inhibition: The urea linker mimics the ATP adenine ring's hydrogen bonding pattern.[1]

  • sEH Inhibition: 1,3-disubstituted ureas are potent transition-state mimics for the hydrolysis of epoxides.[1] The lipophilic cyclohexyl group enhances binding affinity in the catalytic tunnel of the sEH enzyme.[1]

3.3 Biological Pathway Diagram

Mechanism Comp 3-(4-Chlorophenyl)-1- cyclohexyl-1-methylurea QB Q_B Binding Site Comp->QB Competes with Plastoquinone PSII Photosystem II (D1 Protein) Block Electron Transport Blockade PSII->Block Inhibits e- flow (QA to QB) QB->PSII Occupies Death Plant Oxidative Stress & Death Block->Death ROS Generation

Figure 2: Predicted Mechanism of Action in Photosynthetic Inhibition.

4. Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.5-9.0 ppm (s, 1H): NH -Ar (Downfield due to electron-withdrawing Cl-phenyl).[1]

    • δ 7.2-7.5 ppm (m, 4H): Aromatic protons (AA'BB' system of 4-chlorophenyl).[1]

    • δ 4.0-4.2 ppm (m, 1H): CH -N (Methine proton of cyclohexyl ring).[1]

    • δ 2.8-3.0 ppm (s, 3H): N-CH ₃ (Singlet, characteristic of N-methyl).[1]

    • δ 1.0-1.9 ppm (m, 10H): Cyclohexyl methylene protons.[1]

  • Infrared Spectroscopy (FT-IR):

    • 3300-3350 cm⁻¹: N-H stretching (sharp).

    • 1640-1660 cm⁻¹: C=O stretching (Urea carbonyl, strong).[1]

    • 1500-1600 cm⁻¹: C=C aromatic skeletal vibrations.[1]

    • 1090 cm⁻¹: C-Cl stretching.

5. Safety & Handling Guidelines

GHS Classification (Predicted based on analogs):

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H319: Causes serious eye irritation.[1]

    • H410: Very toxic to aquatic life with long-lasting effects (Standard for phenylureas).[1]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Inhalation: Handle crystalline powder in a fume hood to avoid dust inhalation.

  • Disposal: Do not release into drains. Incinerate as hazardous chemical waste containing nitrogen and chlorine.[1]

References

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea. Link[1]

  • PubChem. (2024).[1] Compound Summary: N'-(4-chlorophenyl)-N-cyclohexyl-N-methylurea.[1] National Library of Medicine.[1] Link[1]

  • Trebst, A. (2007).[1] Inhibitors in the functional cycle of photosystem II. Photosynthesis Research. (Contextual grounding for Urea MOA).

  • ChemSRC. (2024).[1] CAS 82744-95-4 Entry.[1][4] Link

Exploratory

Thermodynamic Solubility Profiling of Siduron: Technical Framework &amp; Experimental Protocols

Executive Summary The thermodynamic solubility of Siduron —a selective phenylurea herbicide—is a critical physicochemical parameter governing its formulation stability, bioavailability, and purification efficiency. Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic solubility of Siduron —a selective phenylurea herbicide—is a critical physicochemical parameter governing its formulation stability, bioavailability, and purification efficiency. Unlike kinetic solubility, which represents a metastable state often encountered in high-throughput screening, thermodynamic solubility represents the equilibrium limit of the solute in a solvent system.

This guide provides a comprehensive technical framework for researchers to determine, model, and analyze the solubility profile of Siduron. It synthesizes existing empirical data with a rigorous experimental protocol for generating temperature-dependent solubility curves, essential for calculating thermodynamic functions (


, 

,

).

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9]

Siduron is characterized by a phenylurea core substituted with a cyclohexyl group, imparting significant lipophilicity compared to smaller urea herbicides.

PropertyValue / Description
IUPAC Name 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea
Molecular Formula

Molar Mass 232.75 g/mol
Melting Point 133–138 °C (Stereoisomer dependent)
LogP (Octanol/Water) ~3.8 (Lipophilic)
Solid State White crystalline solid
Existing Solubility Landscape (25 °C)

Current literature and safety data indicate a distinct solubility preference for polar aprotic solvents over protic solvents or non-polar hydrocarbons.

Table 1: Baseline Solubility of Siduron at 298.15 K (25 °C)

Solvent ClassSolventSolubility ( g/100 mL)Solubility Rating
Polar Aprotic Dimethylacetamide (DMA)36.7 Very High
Polar Aprotic Dimethylformamide (DMF)26.0 High
Polar Protic Ethanol16.0 Moderate-High
Chlorinated Methylene Chloride (DCM)11.8 Moderate
Ketone Isophorone11.8 Moderate
Aqueous Water0.0018 Insoluble

Data Source: Aggregated from HSDB and chemically analogous phenylurea datasets.

Theoretical Framework: Solid-Liquid Equilibrium

To transition from single-point data to a full thermodynamic profile, the dissolution process must be modeled as a function of temperature.

The Thermodynamic Cycle

The dissolution of crystalline Siduron involves two conceptual steps:

  • Crystal Lattice Disruption: Overcoming intermolecular forces (Van der Waals, H-bonds) to "melt" the solid (Endothermic,

    
    ).
    
  • Solvation: Formation of new solute-solvent interactions (Exothermic,

    
    ).
    

The net Gibbs free energy of solution (


) is defined by the van't Hoff equation:


Where:

  • 
     is the mole fraction solubility.[1]
    
  • 
     is the universal gas constant (
    
    
    
    ).
  • 
     is the absolute temperature.[2]
    
The Modified Apelblat Model

For high-precision correlation of experimental data, the Modified Apelblat Equation is the industry standard. It accounts for the non-linear relationship between


 and 

:


  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Allows for the interpolation of solubility at any temperature within the measured range.

Experimental Methodology: Dynamic Laser Monitoring

To generate the data required for the Apelblat model, the Dynamic Laser Monitoring Method is superior to the static shake-flask method due to its speed and ability to detect the exact point of saturation without manual sampling.

Protocol Design

Objective: Determine the mole fraction solubility (


) of Siduron in organic solvents (e.g., Methanol, Ethanol, Acetonitrile) from 278.15 K to 323.15 K.

Equipment:

  • Jacketed glass vessel (50–100 mL) with temperature control (

    
    ).
    
  • Overhead stirrer (fixed RPM to minimize shear).

  • Laser monitoring system (e.g., He-Ne laser source + photodetector).

  • High-precision analytical balance.

Workflow Visualization:

SolubilityProtocol Start Start: Solvent Preparation Weigh Gravimetric Addition (Solvent + Excess Siduron) Start->Weigh Equilibrate Thermal Equilibration (Agitation at T1) Weigh->Equilibrate Laser Laser Transmission Monitoring Equilibrate->Laser Beam Path Detect Phase Detection (Clear vs. Turbid) Laser->Detect Detect->Equilibrate Undissolved? Increase T Data Record Mass/Temp Calculate Mole Fraction (x) Detect->Data Dissolved?

Caption: Workflow for Dynamic Laser Monitoring. The system detects dissolution endpoints by monitoring laser transmittance changes as turbidity decreases.

Step-by-Step Procedure
  • Preparation: Load a known mass of pure solvent (

    
    ) into the jacketed vessel.
    
  • Solute Addition: Add a precise mass of Siduron (

    
    ) in excess.
    
  • Equilibration: Set the initial temperature (e.g., 278.15 K). Agitate at 300 RPM.

  • Monitoring: The laser passes through the suspension. The photodetector records low intensity due to scattering by undissolved crystals.

  • Temperature Ramp: Slowly increase temperature (

    
    ) or add solvent stepwise until the solution becomes transparent (Laser intensity spikes to maximum).
    
  • Calculation: At the clear point, the solution is saturated. Calculate mole fraction (

    
    ):
    
    
    
    
    (Where
    
    
    and
    
    
    are molar masses of solvent and Siduron).

Thermodynamic Data Analysis

Once solubility (


) is measured across temperatures (e.g., 278K, 288K, 298K, 308K), perform the thermodynamic analysis to understand the driving forces.
Calculating Thermodynamic Functions

Using the linear form of the van't Hoff plot (


 vs 

):
  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Expectation: Positive value (

      
      ), indicating an endothermic  process (solubility increases with temperature).[2]
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Expectation: Positive value (since

      
      , 
      
      
      
      is negative). The process is non-spontaneous for the pure solid entering solution, but driven by the mixing entropy.
  • Entropy of Solution (

    
    ): 
    
    
    
    
    • Expectation: Positive value (

      
      ), confirming the process is entropy-driven .
      
Solvent-Solute Interactions (Mechanism)

The high solubility in DMA and DMF (Table 1) compared to Ethanol is explained by Hansen Solubility Parameters (HSP) .

  • Siduron Structure: Contains a polar urea linkage (H-bond donor/acceptor) and a lipophilic chlorophenyl/cyclohexyl group.

  • DMA/DMF: Strong H-bond acceptors with high dipolarity, capable of interacting with the urea protons while accommodating the hydrophobic bulk of the cyclohexyl ring.

  • Ethanol: While polar, the self-association of ethanol via H-bonding requires significant energy to disrupt, making it thermodynamically less favorable for the bulky Siduron molecule compared to aprotic solvents.

Thermodynamic Energy Cycle:

ThermoCycle Solid Siduron (Solid Crystal) Gas Siduron (Ideal Gas) Solid->Gas Sublimation (+ΔH_sub) Solution Siduron (Solvated) Solid->Solution Dissolution (+ΔH_sol) Gas->Solution Solvation (-ΔH_solv)

Caption: Thermodynamic cycle of dissolution.[3] The net Enthalpy of Solution is the sum of the energy required to break the crystal lattice (Sublimation) and the energy released during Solvation.

References

  • National Library of Medicine. (n.d.). Siduron (CID 16116) - Physical Properties. PubChem.[4] Retrieved October 26, 2023, from [Link]

  • Weed Science Society of America. (1994).[4] Herbicide Handbook (7th ed.).[4] Champaign, IL: WSSA. (Source for DMA/DMF solubility data).

  • Jouyban, A. (2019).[5] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[4] (Reference for Apelblat modeling standards).

  • Zhang, C., et al. (2018). "Thermodynamic solubility and mixing properties of phenylurea herbicides in organic solvents." Journal of Chemical & Engineering Data.
  • Hazardous Substances Data Bank (HSDB). (2006).[4] Siduron: Solubility Data. TOXNET. Retrieved from [Link]

Sources

Foundational

Technical Guide: Photochemical Degradation of 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea

Executive Summary & Chemical Identity[1][2][3] The stability of 3-(4-chlorophenyl)-1-cyclohexyl-1-methylurea (hereafter referred to as CCMU-Analog ) under ultraviolet (UV) irradiation is a critical parameter in environme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

The stability of 3-(4-chlorophenyl)-1-cyclohexyl-1-methylurea (hereafter referred to as CCMU-Analog ) under ultraviolet (UV) irradiation is a critical parameter in environmental risk assessment and pharmaceutical stability profiling. Belonging to the N-aryl-N'-alkylurea class, this compound shares structural homology with the herbicides Monuron and Siduron .

Under UV exposure (specifically


 nm), the molecule undergoes rapid photolysis driven by the absorption of the chlorophenyl chromophore. The degradation profile is dominated by homolytic dechlorination , N-dealkylation , and hydrolytic cleavage , yielding toxicologically significant byproducts, most notably 4-chloroaniline .
Chemical Structure & Properties
  • IUPAC Name: 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea

  • Molecular Formula:

    
    [1][2]
    
  • Exact Mass: ~266.12 Da

  • UV Absorption Maximum:

    
     nm (characteristic of the 4-chlorophenyl moiety).
    

Experimental Methodology: Self-Validating Protocols

To ensure data integrity and reproducibility (E-E-A-T), the following experimental workflow incorporates built-in validation steps.

Photolysis Setup
  • Light Source: Medium-pressure Mercury (Hg) arc lamp or Xenon arc lamp (simulating solar spectrum).

    • Validation: Use a borosilicate glass filter (

      
       nm) for environmental simulation or quartz vessels for direct photolysis (
      
      
      
      nm).
  • Actinometry: Chemical actinometry using uranyl oxalate or p-nitroanisole/pyridine must be performed in parallel to quantify photon flux (

    
    ).
    
    • Why: Allows calculation of quantum yields (

      
      ), normalizing data across different reactor geometries.
      
  • Solvent Systems:

    • System A (Aqueous): Phosphate buffer (pH 7.0) to simulate physiological/environmental conditions.[3]

    • System B (Organic): Methanol/Acetonitrile. Note: Methanol acts as a hydrogen donor, accelerating reductive dechlorination.

Analytical Workflow (LC-HRMS)

Instrument: UHPLC coupled to Quadrupole-Time-of-Flight (Q-TOF) MS. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm).

ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProtonation source for ESI+.
Mobile Phase B AcetonitrileAprotic solvent prevents on-column hydrolysis.
Ionization ESI Positive ModeUrea nitrogens protonate readily (

).
Scan Range m/z 50–1000Captures low MW anilines and dimers.
Control Dark Control (Aluminum foil wrapped)Distinguishes thermal degradation from photolysis.

Mechanistic Degradation Pathways

The degradation of CCMU-Analog proceeds via three competitive pathways. The 4-chlorophenyl ring is the primary "antenna" for UV energy, exciting the molecule to a singlet state (


), which undergoes intersystem crossing to a triplet state (

).
Pathway A: Homolytic Dechlorination (Photo-Reduction)

Under UV irradiation, the C-Cl bond undergoes homolytic fission.

  • Excitation:

    
    
    
  • Homolysis:

    
    
    
  • Hydrogen Abstraction: The aryl radical (

    
    ) abstracts a hydrogen atom from the solvent (especially in MeOH or Cyclohexyl groups), forming 3-phenyl-1-cyclohexyl-1-methylurea  (Dechlorinated product).
    
Pathway B: N-Dealkylation (Norrish Type I-like)

Photo-oxidation leads to the hydroxylation of the N-alkyl groups, which become unstable and cleave.

  • Demethylation: Loss of the N-methyl group to form 3-(4-chlorophenyl)-1-cyclohexylurea .

  • Decyclohexylation: Loss of the cyclohexyl ring (less common as a primary step due to steric bulk, but possible via ring oxidation).

Pathway C: Photo-Hydrolysis (Toxicogenic Pathway)

The urea bridge is susceptible to cleavage, particularly if the solution becomes acidic due to HCl formation (from Pathway A).

  • Product: 4-Chloroaniline (highly toxic).[4][3]

  • Mechanism: Nucleophilic attack of water on the carbonyl carbon of the excited urea.

Visualization of Degradation Network

The following diagram illustrates the degradation cascade.

DegradationPathway Parent Parent Compound 3-(4-Cl-Ph)-1-Cy-1-Me-Urea (m/z ~267) Dechloro Dechlorinated Analog 3-Phenyl-1-Cy-1-Me-Urea (m/z ~233) Parent->Dechloro UV Homolysis (-Cl, +H) Demethyl N-Demethylated 3-(4-Cl-Ph)-1-Cyclohexylurea (m/z ~253) Parent->Demethyl N-Dealkylation (-CH3) Aniline 4-Chloroaniline (TOXIC) (m/z 128) Parent->Aniline Hydrolysis (Urea Cleavage) Isocyanate Cyclohexyl-Methyl-Isocyanate (Transient) Phenol Hydroxylated Analog (Ring Oxidation) (m/z ~283) Dechloro->Phenol Oxidation (+OH) Demethyl->Aniline Secondary Hydrolysis

Caption: Photolytic degradation network showing competitive dechlorination, dealkylation, and toxic hydrolysis pathways.

Characterization of Degradation Products[1][7][8][9]

The following table summarizes the expected Mass Spectrometry (MS/MS) characteristics for the identification of these degradates.

Compound IDStructure DescriptionTheoretical m/z

Key Diagnostic Fragment Ions
Parent 3-(4-Cl-Ph)-1-Cy-1-Me-Urea267.12 127 (4-Cl-Aniline), 142 (Cyclohexyl-N-Me)
DP-1 (De-Cl) Dechlorinated Parent233.16 93 (Aniline), 142 (Cyclohexyl-N-Me)
DP-2 (De-Me) Demethylated Parent253.11 127 (4-Cl-Aniline), 126 (Cyclohexyl-NCO)
DP-3 (Ox) Hydroxylated Parent283.12 143 (HO-4-Cl-Aniline)
DP-4 (Tox) 4-Chloroaniline 128.02 92 (Loss of HCl), 65 (Ring)

Note on Isotopic Patterns: The Parent and DP-2 will exhibit the characteristic Chlorine isotope pattern (


). DP-1 will lose this pattern, confirming dechlorination.

Toxicological Implications[2][3][11]

The formation of 4-Chloroaniline (DP-4) is the most significant risk factor in the degradation of this compound.

  • Hemotoxicity: 4-Chloroaniline is a potent methemoglobinemia inducer. It oxidizes ferrous hemoglobin (

    
    ) to ferric methemoglobin (
    
    
    
    ), inhibiting oxygen transport.
  • Carcinogenicity: Classified as Group 2B (Possibly Carcinogenic to Humans) by IARC.[3]

  • Environmental Persistence: Unlike the parent urea, the aniline derivative binds irreversibly to soil humic acids or undergoes oxidative coupling to form azobenzene dimers, which are persistent environmental pollutants.

Risk Mitigation Strategy
  • Filtration: UV treatment of water containing this urea must be followed by Activated Carbon (GAC) filtration to adsorb the aniline byproducts, as UV alone generates more toxic intermediates than the parent compound.

References

  • Shankar, M. V., et al. (2008). "Natural sunlight-induced photo-degradation of phenylurea herbicides in water." Chemosphere.[5]

  • Boule, P., et al. (2002). "Direct phototransformation of aromatic pesticides in aqueous solution." ResearchGate.

  • World Health Organization (IARC). "4-Chloroaniline Monograph." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.

  • Guoguang, L., et al. (2001).[6] "Photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in different media and toxicity of its reaction products." Journal of Agricultural and Food Chemistry.

  • Tixier, C., et al. (2001).[7] "Phototransformation of phenylurea herbicides in aqueous solution." Environmental Science & Technology.[5]

Sources

Exploratory

Adsorption isotherms of Siduron on clay and organic matter

An In-Depth Technical Guide to the Adsorption Isotherms of Siduron on Clay and Organic Matter Executive Summary Siduron is a selective, pre-emergence phenylurea herbicide used to control annual grass weeds, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Adsorption Isotherms of Siduron on Clay and Organic Matter

Executive Summary

Siduron is a selective, pre-emergence phenylurea herbicide used to control annual grass weeds, particularly in newly-seeded or established turf.[1] Its environmental fate, mobility, and efficacy are intrinsically linked to its interactions with soil components. Adsorption to soil particles, primarily clay minerals and organic matter, is a critical process that governs its concentration in the soil solution, and thus its bioavailability for weed uptake, potential for leaching into groundwater, and susceptibility to degradation.[2][3] This technical guide, intended for researchers and environmental scientists, provides a comprehensive overview of the principles, experimental methodologies, and data interpretation related to the adsorption isotherms of Siduron on these key soil constituents. We will delve into the underlying mechanisms of interaction, present a field-proven batch equilibrium protocol for isotherm determination, and explain the application of the Freundlich and Langmuir models for quantifying the adsorption process.

Part 1: Introduction to Siduron and Soil Adsorption Phenomena

Physicochemical Properties of Siduron and Environmental Significance

Siduron (C₁₄H₂₀N₂O) is characterized by moderate aqueous solubility and persistence in both soil and water systems.[2] Its chemical properties suggest it is moderately mobile with a significant potential to leach into groundwater, making the study of its soil adsorption behavior crucial for environmental risk assessment.[1][2] The United States Environmental Protection Agency (EPA) notes that major routes of dissipation for Siduron include its movement through soils and sediments.[4] Understanding the extent of its adsorption helps predict its transport and potential off-site contamination.

The Critical Role of Soil Components: Clay and Organic Matter

The solid phase of soil is a complex, heterogeneous mixture of mineral and organic components. For nonionic herbicides like Siduron, two fractions are of paramount importance for adsorption:

  • Soil Organic Matter (SOM): This complex mixture of decomposing plant and animal residues is widely recognized as the dominant factor controlling the adsorption of many organic pesticides.[3] Studies on the related phenylurea herbicide diuron have shown that adsorption is largely controlled by soil organic carbon (OC) content.[5]

  • Clay Minerals: These layered aluminosilicates (e.g., montmorillonite, kaolinite) possess large surface areas and can adsorb organic molecules.[6] While often considered secondary to SOM for nonionic compounds, their contribution is not negligible and can be influenced by mechanisms like hydrogen bonding and van der Waals forces.[7][8]

Fundamental Principles of Adsorption at the Soil-Water Interface

Adsorption is the accumulation of a substance (the adsorbate, Siduron) at the interface between two phases, in this case, the solid surface of soil particles (the adsorbent) and the soil water (solution). This process is driven by a reduction in the free energy of the system. The amount of herbicide adsorbed is determined by the properties of the herbicide, the characteristics of the soil, and the conditions of the surrounding environment (e.g., temperature, pH).

Adsorption Isotherms: Modeling Herbicide-Soil Interactions

An adsorption isotherm is a mathematical model that describes the equilibrium relationship between the concentration of the adsorbate in solution (Ce) and the amount adsorbed onto the solid phase (qe) at a constant temperature.[8][9] These models are essential tools for quantifying and comparing the adsorption capacity of different soils. The two most commonly applied isotherms in soil science are the Freundlich and Langmuir models.[10][11]

Part 2: Mechanisms of Siduron Adsorption

The interaction of a neutral molecule like Siduron with complex surfaces like clay and organic matter is not governed by a single mechanism but rather a combination of forces.

Interaction with Soil Organic Matter (SOM): The Primary Adsorption Domain

For Siduron, soil organic matter is considered the primary adsorbent.[3] The primary mechanism is believed to be hydrophobic partitioning , where the nonpolar part of the Siduron molecule moves from the polar aqueous phase into the nonpolar, organic matrix of the SOM to minimize its free energy. This process is less about strong, specific bonds to the surface and more about a phase distribution, similar to a solvent extraction.

Interaction with Clay Minerals: Surface Adsorption Phenomena

Although Siduron is nonionic, it can still interact with clay mineral surfaces through several weaker, non-electrostatic forces:

  • Hydrogen Bonding: The urea functional group in Siduron contains both hydrogen bond donors (-NH) and acceptors (C=O), which can form hydrogen bonds with hydroxyl groups on the clay mineral edges or with polarized water molecules coordinated to exchangeable cations on the clay surface.[7]

  • Van der Waals Forces: These are weak, short-range attractive forces that occur between all molecules and contribute to the overall physical adsorption of Siduron onto the clay surface.[8]

  • Cation Bridging: While less common for neutral molecules, it is possible for Siduron to form a bridge between an exchangeable cation (like Ca²⁺ or Mg²⁺) on the clay surface and water molecules, indirectly binding it to the clay.

dot graph Adsorption_Mechanisms { layout=neato; node [shape=box, style="filled", fontname="Arial", margin=0.2]; edge [fontname="Arial", fontsize=10];

// Nodes Siduron [label="Siduron Molecule\n(in Soil Solution)", fillcolor="#FBBC05", fontcolor="#202124"]; SOM [label="Soil Organic Matter (SOM)\n(Hydrophobic Matrix)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="2,2!"]; Clay [label="Clay Mineral Surface\n(Hydrophilic/Charged)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2,2!"]; Groundwater [label="Leaching to\nGroundwater", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,-3!"];

// Edges Siduron -> SOM [label=" Hydrophobic Partitioning\n(Primary Mechanism)", color="#34A853", fontcolor="#34A853"]; Siduron -> Clay [label=" Surface Adsorption\n(Secondary Mechanism)\n- H-Bonding\n- Van der Waals", color="#4285F4", fontcolor="#4285F4"]; Siduron -> Groundwater [label=" Mobility of Unadsorbed Fraction", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } dot Caption: Conceptual model of Siduron's fate in the soil-water system.

Part 3: Experimental Determination of Adsorption Isotherms

The Batch Equilibrium Method: A Field-Proven Protocol

The standard and most widely accepted method for determining herbicide adsorption isotherms is the batch equilibrium technique.[10][12] This method involves shaking a known mass of soil (or adsorbent) with a series of aqueous solutions containing different initial concentrations of the herbicide. The suspensions are equilibrated for a predetermined time, after which the solid and liquid phases are separated by centrifugation. The amount of herbicide remaining in the solution is measured, and the quantity adsorbed by the soil is calculated by difference.[10] This approach is robust and allows for the testing of multiple concentrations simultaneously to construct a full isotherm.

Detailed Step-by-Step Experimental Workflow

This protocol provides a self-validating system for obtaining reliable adsorption data.

  • Siduron analytical standard (>99% purity)

  • Adsorbents: Montmorillonite clay, Kaolinite clay, and purified Humic Acid (as a surrogate for SOM)

  • HPLC-grade acetonitrile and water[13]

  • Calcium chloride (CaCl₂)

  • Sodium azide (NaN₃) (optional, to inhibit microbial degradation)

  • 50 mL polypropylene centrifuge tubes with screw caps

  • Reciprocating shaker

  • High-speed centrifuge

  • HPLC system with UV detector[14]

  • 0.45 µm syringe filters[13]

  • Clay: Dry the clay minerals at 105°C for 24 hours and store in a desiccator.

  • Organic Matter: Use commercially available humic acid as a model for SOM. Use as received.

  • Primary Stock Solution (e.g., 100 mg/L): Accurately weigh 10.0 mg of Siduron standard into a 100 mL volumetric flask. Dissolve in a small amount of acetonitrile and bring to volume with 0.01 M CaCl₂ solution. This background electrolyte solution mimics the ionic strength of soil water.[15][16]

  • Working Solutions: Prepare a series of working solutions (e.g., 0.5, 1, 2, 5, 10, 20 mg/L) by serial dilution of the primary stock solution with 0.01 M CaCl₂. These will be your initial concentrations (C₀).

  • Accurately weigh 1.0 g of the adsorbent (e.g., montmorillonite) into a series of 50 mL centrifuge tubes.[15]

  • To each tube, add 20.0 mL of one of the Siduron working solutions. This creates a 1:20 solid-to-solution ratio.

  • Include two types of controls for each concentration: a) a blank (adsorbent + 0.01 M CaCl₂ without Siduron) to check for interfering peaks during analysis, and b) a control (Siduron solution without adsorbent) to check for adsorption to the tube walls.

  • Cap the tubes tightly and place them on a reciprocating shaker. Shake at a constant temperature (e.g., 25°C) for 24 hours. This time should be determined from preliminary kinetic studies to ensure equilibrium is reached.

  • After shaking, centrifuge the tubes at high speed (e.g., 10,000 rpm) for 15 minutes to separate the solid and liquid phases.[10]

  • Carefully collect the supernatant (the clear liquid) using a glass pipette.

  • Filter a portion of the supernatant through a 0.45 µm syringe filter into an HPLC vial.[13]

  • Analyze the samples using an HPLC-UV system. Typical conditions for phenylurea herbicides involve a C18 column and a mobile phase of acetonitrile and water, with detection at ~254 nm.[14]

  • Quantify the equilibrium concentration (Ce) in each sample by comparing its peak area to a calibration curve prepared from the working standards.

Experimental Workflow Diagram

dot graph Experimental_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial"];

} dot Caption: Step-by-step workflow for the batch equilibrium experiment.

Part 4: Data Analysis and Interpretation

Calculating Adsorption Parameters

The amount of Siduron adsorbed per unit mass of adsorbent, qe (mg/g), is calculated using the following mass balance equation:

  • qe = [(C₀ - Ce) * V] / m

    • C₀: Initial Siduron concentration (mg/L)

    • Ce: Equilibrium Siduron concentration (mg/L)

    • V: Volume of the solution (L)

    • m: Mass of the adsorbent (g)

The soil-water distribution coefficient, Kd , represents the ratio of Siduron adsorbed to the soil to that in solution at equilibrium for a specific concentration. It is a simple measure of partitioning.

  • Kd = qe / Ce

Applying Isotherm Models

To describe the adsorption over a range of concentrations, the (qe, Ce) data pairs are fitted to isotherm models.

This empirical model is widely used for heterogeneous surfaces like soil and does not assume monolayer adsorption.[17]

  • Equation: qe = KF * Ce^(1/n)

  • Linear Form: log(qe) = log(KF) + (1/n) * log(Ce)

    • KF ((mg/g)(L/mg)^(1/n)): Freundlich constant, related to adsorption capacity.

    • 1/n (dimensionless): Freundlich intensity parameter, indicating the favorability and linearity of adsorption.[18] A value of 1/n < 1 indicates favorable adsorption.[17]

This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites.[19]

  • Equation: qe = (Qmax * KL * Ce) / (1 + KL * Ce)

  • Linear Form: Ce/qe = (1 / (Qmax * KL)) + (Ce / Qmax)

    • Qmax (mg/g): Maximum adsorption capacity corresponding to complete monolayer coverage.

    • KL (L/mg): Langmuir constant, related to the energy of adsorption.

Sample Data Presentation

The following tables present hypothetical data for the adsorption of Siduron on two different model soil components.

Table 1: Hypothetical Adsorption Data for Siduron

Initial Conc. (C₀) (mg/L) Equilibrium Conc. (Ce) (mg/L) - Montmorillonite Adsorbed (qe) (mg/g) - Montmorillonite Equilibrium Conc. (Ce) (mg/L) - Humic Acid Adsorbed (qe) (mg/g) - Humic Acid
0.5 0.35 0.0030 0.15 0.0070
1.0 0.68 0.0064 0.28 0.0144
2.0 1.30 0.0140 0.55 0.0290
5.0 3.20 0.0360 1.35 0.0730
10.0 6.50 0.0700 2.80 0.1440

| 20.0 | 13.50 | 0.1300 | 6.00 | 0.2800 |

Table 2: Calculated Freundlich and Langmuir Isotherm Parameters

Adsorbent Freundlich Parameters Langmuir Parameters
KF ((mg/g)(L/mg)ⁿ) 1/n Qmax (mg/g) KL (L/mg)
Montmorillonite Clay 0.018 0.85 0.350 0.08

| Humic Acid | 0.055 | 0.82 | 0.800 | 0.15 |

Interpretation: The higher KF and Qmax values for Humic Acid compared to Montmorillonite Clay quantitatively confirm that organic matter has a significantly higher capacity to adsorb Siduron. The 1/n value being less than 1 for both indicates that the adsorption process is favorable.

Part 5: Conclusion and Future Directions

The adsorption of Siduron to clay and organic matter is a fundamental process dictating its environmental behavior. This guide has established that soil organic matter is the primary sink for Siduron, with clay minerals playing a secondary but important role. The batch equilibrium method, coupled with HPLC analysis and the application of Freundlich and Langmuir isotherms, provides a robust framework for quantifying these interactions.[10][14][18] The resulting parameters, such as KF and Qmax, are critical inputs for environmental fate models used to predict leaching potential and assess risks to water resources.

Future research should focus on competitive adsorption with other agrochemicals, the influence of dissolved organic matter on mobility, and the adsorption behavior of Siduron's degradation products, which may have different mobility and toxicity profiles.[20]

References

  • Siduron - AERU - University of Hertfordshire. [Link]

  • Wang, N., et al. (2018). Characterization of adsorption and desorption of lawn herbicide siduron in heavy metal contaminated soils. Chemosphere, 205, 536-543. [Link]

  • US EPA. Environmental Chemistry Methods: Siduron; 433279-03-W. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16116, Siduron. [Link]

  • US EPA (2006). Siduron: Reregistration Eligibility Decision (RED) Fact Sheet. [Link]

  • Schreiber, L. A., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. Revista Brasileira de Herbicidas, 17(1), 71-85. [Link]

  • Lalah, J. O., et al. (2021). Adsorption-desorption and leaching behavior of diuron on selected Kenyan agricultural soils. Environmental Monitoring and Assessment, 193(3), 133. [Link]

  • US EPA (2006). ENVIRONMENTAL FATE AND EFFECTS SCIENCE CHAPTER. [Link]

  • Oladipo, A. A., et al. (2022). Kinetic and isotherm studies on the adsorption–desorption of technical-grade endosulfan in loamy soils under Theobroma cacao L cultivation, Southwestern Nigeria. RSC Advances, 12(52), 33949-33965. [Link]

  • Al-Aani, H. S., et al. (2021). Toward Reducing Surfactant Adsorption on Clay Minerals by Lignin for Enhanced Oil Recovery Application. ACS Omega, 6(5), 3688-3699. [Link]

  • Electronic Code of Federal Regulations (eCFR). 40 CFR 796.2750 - Sediment and soil adsorption isotherm. [Link]

  • Al-Wabel, M. I., et al. (2010). Characterization of Adsorption and Degradation of Diuron in Carbonatic and Noncarbonatic Soils. Journal of Agricultural and Food Chemistry, 58(2), 1008-1015. [Link]

  • Stork, P. R., et al. (2014). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. Journal of the Brazilian Chemical Society, 25(1), 105-112. [Link]

  • Cruz-Alcalde, A., et al. (2021). Assessing the Adsorption of Bipyridinium Herbicides on Model Soil Granular Media. Frontiers in Environmental Science, 8, 610811. [Link]

  • Liu, X., et al. (2012). Adsorption and desorption behavior of herbicide diuron on various Chinese cultivated soils. Journal of Environmental Sciences, 24(3), 487-494. [Link]

  • Lalah, J. O., et al. (2021). Adsorption-desorption and leaching behavior of diuron on selected Kenyan agricultural soils. Environmental Monitoring and Assessment, 193(3). [Link]

  • Boesten, J. J. T. I. (1986). Behaviour of herbicides in soil: simulation and experimental assessment. Wageningen University & Research. [Link]

  • Sghaier, J., et al. (2011). Adsorption and Photochemical Behaviour of the Herbicide Monuron on Clay Surfaces. IntechOpen. [Link]

  • de Oliveira, T. A., et al. (2021). Guidelines to Study the Adsorption of Pesticides onto Clay Minerals Aiming at a Straightforward Evaluation of Their Removal Performance. Minerals, 11(11), 1289. [Link]

  • Ghomari, I., et al. (2010). Adsorption of diuron and its degradation products from aqueous solution by surfactant-modified pillared clays. Journal of Hazardous Materials, 178(1-3), 255-262. [Link]

  • Cuesta, A., et al. (2011). Adsorption of diuron on mechanically and thermally treated montmorillonite and sepiolite. Applied Clay Science, 51(3), 335-341. [Link]

  • Foster, C. W., et al. (2023). Electroanalytical Overview: the Measurement of Diuron. ChemElectroChem, 10(14), e202300185. [Link]

  • US EPA (1980). Manual Of Analytical Methods For The Analysis Of Pesticide Residues In Human And Environmental Samples. [Link]

  • Twining, J. (2013). Environmental Fate of Linuron Risk Characterization. CORE. [Link]

  • Hussain, A., et al. (2003). Application of the Langmuir and Freundlich Equations for P Adsorption Phenomenon in Saline-Sodic Soils. International Journal of Agriculture and Biology, 5(3), 349-356. [Link]

  • Picó, Y., & Beltrán, J. (2026). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. Separations, 13(2), 25. [Link]

  • Shah, A. A., et al. (2019). Study of Langmuir and Freundlich Adsorption Isotherms for Heavy Metal Removal from Soil using New Bidentate Schiff base. Research Trend, 3(4), 1-8. [Link]

  • Greenmetric Universitas Medan Area (2025). Freundlich Adsorption Isotherm: Principles, Applications, and Importance in Environmental Science. [Link]

  • Woko, A. J., et al. (2024). Langmuir and Freundlich Isotherm Models' Description of P. Adsorption Capacity of Wetland and Upland Soil in Rivers State. Global Journal of Agricultural Research, 12(3), 14-29. [Link]

  • Emomu, P., et al. (2021). Freundlich and Langmuir Isotherm Studies of Phosphorus Sorption unto Soils Derived from Basement Complex Rock, Alluvium, Coastal. Asian Soil Research Journal, 5(3), 27-36. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Preparation of High-Purity Siduron Standard Solutions for Mass Spectrometric Analysis

Abstract: This document provides a comprehensive, field-proven methodology for the preparation of Siduron standard solutions intended for quantitative analysis by mass spectrometry (MS), particularly Liquid Chromatograph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-proven methodology for the preparation of Siduron standard solutions intended for quantitative analysis by mass spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Accurate quantification of Siduron, a selective pre-emergence herbicide, in environmental and agricultural matrices is critical for regulatory compliance and safety assessment.[1][2] The reliability of these analytical results is fundamentally dependent on the accuracy of the calibration standards. This guide details the essential steps for preparing primary stock solutions, intermediate dilutions, and working calibration standards, emphasizing the rationale behind solvent selection, handling procedures, and quality control measures to ensure data integrity.

Physicochemical Properties of Siduron

A thorough understanding of Siduron's chemical and physical properties is foundational to developing a robust preparation protocol. These characteristics dictate the choice of solvent, storage conditions, and handling requirements.

PropertyValueSource
Chemical Name 1-(2-methylcyclohexyl)-3-phenylurea[3]
CAS Number 1982-49-6[3][4]
Molecular Formula C₁₄H₂₀N₂O[3][4]
Molecular Weight 232.32 g/mol [3][4]
Physical Form Colorless or white crystalline solid/powder[5]
Melting Point 133-138 °C[4]
Water Solubility 18 mg/L (18 ppm) at 25 °C[3][4]
Organic Solvent Solubility Soluble to ≥10% in ethanol, dimethylformamide, and methylene chloride.[3][4] Acetonitrile and methanol are also common and effective solvents for creating analytical standards.[5][6][7][8]

Materials and Reagents

The quality of the final standard solutions is directly proportional to the purity of the starting materials. Using certified reference materials and high-purity solvents is non-negotiable for accredited and research laboratories.

Material/ReagentSpecificationRationale
Siduron Analytical Standard Certified Reference Material (CRM), Purity ≥98%Ensures the initial mass measurement is accurate and traceable.[1]
Acetonitrile (ACN) HPLC or LC-MS Grade, Purity ≥99.9%Minimizes background interference and ensures compatibility with reverse-phase LC-MS systems.
Methanol (MeOH) HPLC or LC-MS Grade, Purity ≥99.9%An alternative high-purity solvent suitable for Siduron and compatible with LC-MS.[6]
Deionized Water Type I, 18.2 MΩ·cmUsed in mobile phase preparation; high purity prevents ionic contamination.
Analytical Balance 4- or 5-place (readability of 0.1 mg or 0.01 mg)Required for the precise weighing of the primary standard.
Volumetric Flasks Class A (various volumes: 10 mL, 50 mL, 100 mL)Guarantees the accuracy of solvent volumes for stock and working solutions.
Pipettes Calibrated micropipettes and/or Class A glass pipettesEnsures precision during serial dilutions.
Vials Amber glass autosampler vials with PTFE-lined capsProtects standards from light degradation and prevents solvent evaporation.

Critical Safety Precautions

Adherence to safety protocols is paramount when handling chemical reagents. While Siduron has low acute toxicity, proper handling minimizes exposure risks.[1][9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[10]

  • Ventilation: All weighing of the neat (powder) standard and initial solvent additions should be performed in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of fine particles.[9]

  • Material Safety Data Sheet (MSDS/SDS): Before beginning work, thoroughly review the SDS for Siduron and all solvents used.[6][9] The SDS provides comprehensive information on hazards, handling, and emergency procedures.

  • Waste Disposal: Dispose of all chemical waste, including expired standards and contaminated materials, in accordance with institutional and local environmental regulations.

Protocol: Primary Stock Solution Preparation (1000 µg/mL)

The primary stock solution is the foundation of the entire calibration curve. Its accuracy dictates the accuracy of all subsequent dilutions. This protocol is based on established analytical methods for pesticide residue analysis.[7][11][12]

Causality and Rationale:

  • Solvent Choice: Acetonitrile is selected due to Siduron's high solubility and its common use as a mobile phase component in reverse-phase liquid chromatography, ensuring compatibility with the analytical system.[3][7]

  • Concentration: A 1000 µg/mL (or 1 mg/mL) stock concentration is a standard practice as it is sufficiently concentrated for subsequent serial dilutions while minimizing weighing errors.

Step-by-Step Procedure:

  • Tare the Weighing Vessel: On a calibrated 4/5-place analytical balance, place a clean weighing boat or paper and tare the balance to zero.

  • Weigh the Standard: Carefully weigh approximately 10.0 mg of the Siduron analytical standard. Record the exact weight to the nearest 0.01 mg (e.g., 10.25 mg). Precision here is critical.

  • Transfer to Volumetric Flask: Quantitatively transfer the weighed powder into a 10.0 mL Class A volumetric flask. This is achieved by carefully tapping the weighing paper and then rinsing it with small aliquots of LC-MS grade acetonitrile into the flask to ensure all powder is transferred.

  • Dissolution: Add approximately 5-7 mL of acetonitrile to the volumetric flask. Gently swirl the flask or place it in a sonicator bath for 2-5 minutes to ensure the complete dissolution of the Siduron standard.

  • Dilute to Volume: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add acetonitrile to the calibration mark on the neck of the volumetric flask. Use a pipette for the final drops to avoid overshooting the mark.

  • Homogenize: Cap the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.

  • Calculate Exact Concentration: Calculate the precise concentration of the stock solution based on the actual weight of the standard and its purity.

    Formula:Concentration (µg/mL) = (Weight of Standard (mg) * Purity (%)) / Volume of Flask (mL) * 1000

    Example:(10.25 mg * 0.997) / 10.0 mL * 1000 = 1021.9 µg/mL

  • Label and Store: Transfer the solution to a labeled amber glass vial. The label must include the compound name (Siduron), exact concentration, preparation date, solvent, and preparer's initials. Store under conditions specified in Section 7.0.

Protocol: Intermediate and Working Standard Preparation

Working standards are prepared by serially diluting the primary stock solution. This creates a range of concentrations used to build a calibration curve for quantifying unknown samples. The concentration range should bracket the expected concentration of Siduron in the samples being analyzed.

Step-by-Step Procedure:

  • Prepare an Intermediate Standard (e.g., 10 µg/mL):

    • Pipette 1.0 mL of the Primary Stock Solution (e.g., ~1000 µg/mL) into a 100.0 mL Class A volumetric flask.

    • Dilute to the mark with acetonitrile (or the desired final solvent mixture, often matching the initial mobile phase composition, e.g., 50:50 acetonitrile:water).

    • Cap and invert to mix thoroughly. This creates a 100-fold dilution. The exact concentration should be calculated (e.g., 1021.9 µg/mL / 100 = 10.219 µg/mL).

  • Prepare a Series of Working Calibration Standards:

    • Label a set of 10.0 mL volumetric flasks for each calibration point (e.g., Cal 1 to Cal 7).

    • Using the 10 µg/mL intermediate standard, perform serial dilutions as outlined in the table below. The final solvent should ideally match the initial mobile phase conditions of your LC-MS method to prevent peak distortion.

Calibration LevelVolume of 10 µg/mL Intermediate Std. (mL)Final Volume (mL)Example Final Concentration (ng/mL)
Cal 10.0510.05
Cal 20.1010.010
Cal 30.2510.025
Cal 40.5010.050
Cal 51.0010.0100
Cal 62.5010.0250
Cal 75.0010.0500

Note: These concentrations are examples. The actual range should be optimized for the specific instrument's sensitivity and the expected sample concentrations.

Workflow for Siduron Standard Preparation

The following diagram illustrates the logical flow from the certified reference material to the final set of working standards ready for LC-MS/MS analysis.

G cluster_0 Step 1: Primary Stock Solution cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Working Calibration Standards CRM Siduron CRM (Purity ≥98%) Weigh Accurately Weigh ~10 mg CRM->Weigh Dissolve Dissolve in Acetonitrile in 10 mL Volumetric Flask Weigh->Dissolve Stock Primary Stock Solution (~1000 µg/mL) Dissolve->Stock Dilute1 Pipette 1.0 mL of Stock into 100 mL Volumetric Flask Stock->Dilute1 Intermediate Intermediate Standard (~10 µg/mL) Dilute1->Intermediate Dilute2 Perform Serial Dilutions (e.g., into 10 mL Flasks) Intermediate->Dilute2 Working Working Standards (e.g., 5-500 ng/mL) Dilute2->Working Analysis LC-MS/MS Analysis Working->Analysis

Caption: Workflow for preparing Siduron calibration standards.

Storage and Stability

Proper storage is essential to maintain the integrity and concentration of the standard solutions.

  • Primary Stock Solution (~1000 µg/mL): Store in an amber glass vial at ≤ -10 °C (freezer).[6][8] When stored correctly, a stock solution in acetonitrile is generally stable for at least 6-12 months. The expiry date on the analytical standard label should always be respected.

  • Intermediate and Working Standards: These more dilute solutions are less stable. It is recommended to store them refrigerated (2-8 °C) and to prepare them fresh from the stock solution weekly or bi-weekly. If any precipitation or discoloration is observed, the standard must be discarded.

Quality Control

To ensure the highest degree of trust in the results, the following QC measures are recommended:

  • Second Source Verification: Prepare a mid-point calibration standard from a separate, independently sourced Siduron CRM. The concentration measured for this standard using the primary calibration curve should be within ±15% of its theoretical value.

  • Bracketing Standards: Analyze a calibration standard at the beginning and end of each analytical run. The response should not deviate by more than 20% to confirm system stability.

  • Solvent Blank: Analyze a solvent blank before the lowest calibration standard to ensure there is no system carryover or contamination.

Conclusion

The accuracy of any mass spectrometry-based quantification of Siduron is fundamentally reliant on the meticulous preparation of calibration standards. By following this detailed protocol, which emphasizes the use of high-purity materials, precise technique, and robust safety practices, researchers and analysts can generate reliable and defensible data. The principles of quantitative transfer, accurate dilution, proper storage, and quality control are the cornerstones of high-quality analytical chemistry.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16116, Siduron. Retrieved from [Link]

  • University of Hertfordshire (2025). Siduron. Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

  • SiteOne (2015). SAFETY DATA SHEET - Lebanon Crabgrass Control contains 4.6% Tupersan. Retrieved from [Link]

  • CompTox Chemicals Dashboard - U.S. EPA (2025). Siduron Properties. Retrieved from [Link]

  • DrugFuture (2023). Siduron. Retrieved from [Link]

  • U.S. Environmental Protection Agency (n.d.). Analytical Reference Standards And Supplemental Data The Pesticides And Industrial Chemicals Repository. Retrieved from [Link]

  • U.S. Environmental Protection Agency (n.d.). Environmental Chemistry Methods: Siduron; 433279-03-W. Retrieved from [Link]

  • The Andersons, Inc. (2012). Professional Turf Products Fertilizer with 3.5% Siduron. Retrieved from [Link]

  • U.S. Environmental Protection Agency (n.d.). Analytical method for the determination of linuron, diuron. Retrieved from [Link]

  • Molecules (2019). Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd (n.d.). SIDURON. Retrieved from [Link]

  • PubMed (2014). Simultaneous determination of ethephon, thidiazuron, diuron residues in cotton by using high performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate (2025). (PDF) Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin. Retrieved from [Link]

  • PubMed (n.d.). Identification of diuron and four of its metabolites in human postmortem plasma and urine by LC/MS with a moving-belt interface. Retrieved from [Link]

  • UAB (2004). Procedure for Preparation of Silver-stained 1-Dimensional Gel Band for In-gel Trypsin Digestion and MALDI-TOF Analysis. Retrieved from [Link]

  • Bruker (n.d.). MS Solutions. Retrieved from [Link]

  • University of Bergen (UiB) (n.d.). Guidelines for mass spectrometric analysis. Retrieved from [Link]

  • Journal of Food and Drug Analysis (2015). Determination of 20 synthetic dyes in chili powders and syrup-preserved fruits by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • PubMed (2009). [LC-MS/MS analysis of herbicide residues in waters from Navarre]. Retrieved from [Link]

Sources

Application

Application Note: Crystallization Methods for the Purification of 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea

An Application Note and Protocol from the Desk of a Senior Application Scientist Introduction: The Critical Role of Purity 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea is a substituted urea derivative, a class of compoun...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Introduction: The Critical Role of Purity

3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea is a substituted urea derivative, a class of compounds frequently investigated in drug discovery and development for their diverse biological activities. The efficacy and safety of any active pharmaceutical ingredient (API) or key intermediate are inextricably linked to its purity. The presence of impurities, even in trace amounts, can alter pharmacological and toxicological profiles, compromise clinical outcomes, and create regulatory hurdles. Such impurities may include unreacted starting materials, by-products from unintended side reactions, or subsequent degradation products.[1][2]

Crystallization is the gold-standard technique for the purification of solid organic compounds, offering the potential to achieve exceptional levels of purity through a thermodynamically controlled process.[2] It selectively isolates the desired molecule from a solution, allowing it to self-assemble into a highly ordered crystal lattice while impurities are left behind in the mother liquor.[3] However, the unique physicochemical properties of substituted ureas, particularly their capacity for strong hydrogen bonding, necessitate a carefully designed crystallization protocol.

This document provides a comprehensive guide to developing robust crystallization methods for 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea, grounded in scientific principles and field-proven experience. We will explore solvent selection strategies, detailed experimental protocols, and analytical methods for purity verification.

Physicochemical Profile and Impurity Considerations

A thorough understanding of the target compound's properties and potential contaminants is the foundation of an effective purification strategy.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and data from analogous compounds.[4] The presence of a nonpolar chlorophenyl and cyclohexyl group, combined with the polar urea moiety, results in a predominantly hydrophobic character with key hydrogen bonding capabilities.

PropertyValue / Predicted ValueSource / Analogy
Molecular Formula C₁₄H₁₉ClN₂O[5]
Molecular Weight 266.77 g/mol
Predicted XlogP 3.5 - 3.8[5][6]
Appearance White to off-white crystalline solidTypical for pure ureas
Water Solubility Poorly solubleInferred from high XlogP[4]
Organic Solvent Solubility Expected to be soluble in polar organic solvents[4][7]
Melting Point Expected > 150 °CAnalogy to 1-(3-chlorophenyl)-3-cyclohexylurea (189 °C)
Potential Impurities in Synthesis

The synthesis of substituted ureas can introduce several types of impurities that must be addressed during purification.[1][8]

  • Unreacted Starting Materials: Residual precursors such as 4-chloroaniline, N-cyclohexyl-N-methylamine, or related isocyanates.

  • By-products: Symmetrically substituted ureas (e.g., dicyclohexylurea or bis-(4-chlorophenyl)urea) formed from side reactions.

  • Biuret-like Impurities: Dimers or oligomers formed by the reaction of the product with unreacted isocyanate intermediates, a common issue in urea synthesis.[9][10]

  • Degradation Products: Compounds formed by hydrolysis or thermal decomposition during the reaction or work-up.[1]

Designing the Crystallization Protocol: A Logic-Driven Approach

The selection of an appropriate crystallization method is a systematic process aimed at maximizing both purity and yield. The workflow below outlines the key decision points.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Solvent Screening cluster_2 Phase 3: Method Selection & Optimization A Crude Product Analysis (TLC, HPLC, NMR) B Identify Major Impurities A->B C Select Diverse Solvents (Polar, Nonpolar, Protic, Aprotic) B->C D Solubility Tests: Hot vs. Cold C->D E Evaluate Results: High ΔSolubility? D->E F Single Good Solvent Found? E->F G Single Solvent Recrystallization Protocol F->G Yes H Solvent-Antisolvent Crystallization Protocol F->H No I Optimize: Cooling Rate, Solvent Volume G->I H->I J Final Purity Analysis (HPLC, MP, DSC) I->J G A 1. Dissolve Crude in Min. Hot Solvent B 2. Hot Filter (Remove Insolubles) A->B C 3. Slow Cool (Crystal Formation) B->C D 4. Ice Bath (Maximize Yield) C->D E 5. Vacuum Filter (Isolate Crystals) D->E F 6. Wash with Cold Solvent E->F G 7. Dry Crystals F->G

Caption: Single Solvent Recrystallization Workflow.

Protocol 2: Solvent-Antisolvent Crystallization

This method is effective when the compound is too soluble in one solvent and insoluble in another.

Methodology:

  • Dissolution: Dissolve the crude material in the minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.

  • Antisolvent Addition: Slowly add a miscible "anti-solvent" (one in which the product is insoluble) dropwise to the stirred solution. Continue adding until the solution becomes faintly cloudy (the saturation point).

  • Induce Crystallization: Add a few more drops of the "good" solvent until the cloudiness just disappears.

  • Cooling & Isolation: Allow the solution to stand and cool slowly, as described in Protocol 1 (Steps 4-8). The crystals will form as the overall solvent polarity changes.

Purity Verification and Troubleshooting

Post-purification analysis is essential to validate the success of the crystallization.

Purity Assessment Methods:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. An increase in the main peak area percentage (e.g., from 95% to >99.5%) and the disappearance of impurity peaks confirms successful purification. [11][12][13]* Melting Point Analysis: A sharp melting point range (typically <1 °C) that is close to the literature value for the pure compound is a strong indicator of high purity. Impurities tend to depress and broaden the melting range.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): Confirms the chemical structure and can reveal the absence of proton or carbon signals corresponding to known impurities.

  • Differential Scanning Calorimetry (DSC): Provides a highly accurate melting point and can be used to estimate purity. [14]

Troubleshooting Common Issues
ProblemPossible CauseSolution
No Crystals Form Solution is not supersaturated; too much solvent used.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a different solvent with a lower boiling point.
Low Recovery Compound has significant solubility in cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath. Use a different solvent system. Ensure filtration apparatus is properly pre-heated for hot filtration.
Purity Not Improved Inappropriate solvent choice; cooling was too rapid.The solvent is not discriminating enough between the product and the impurity. [7]Re-screen for a better solvent. Ensure the cooling process is slow and undisturbed. [3]A second recrystallization may be necessary. [7]

Conclusion

The purification of 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea to a high degree of purity is readily achievable through systematic and well-executed crystallization protocols. The key to success lies in a logical approach to solvent screening, followed by the meticulous application of either a single-solvent or solvent-antisolvent recrystallization technique. By controlling critical parameters, particularly the rate of cooling, researchers can effectively remove process-related impurities and obtain a final product suitable for the stringent requirements of pharmaceutical research and development.

References

  • Benchchem. (n.d.). Purification of Diastereomeric Urea Derivatives. Technical Support Center.
  • BioSpectra. (n.d.). UREA TESTING METHODS.
  • Hughes, L. A. (1971). Method for analysis of urea. U.S. Patent No. 3,592,741.
  • Teledyne ISCO. (n.d.). Analysis of Urea.
  • ReachCentrum. (n.d.). UREA – suggested spectral and analytical methods for identification.
  • Allied Chemical & Dye Corp. (1959). Process for purifying and crystallizing urea. U.S. Patent No. 2,892,870.
  • BioSpectra. (n.d.). Analytical Method Verification Report: Urea UPLC Assay.
  • Stamicarbon NV. (1965). Crystallization of urea. U.S. Patent No. 3,185,731.
  • NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example). YouTube.
  • CAOD. (n.d.). Recrystallization Purification Method for Urea. China/Asia On Demand.
  • U.S. Environmental Protection Agency. (n.d.). 1-(3-chlorophenyl)-3-cyclohexylurea Properties. CompTox Chemicals Dashboard.
  • PubChemLite. (n.d.). 3-(4-chlorophenyl)-1-cyclohexyl-1-methylurea (C14H19ClN2O).
  • International Journal of Trend in Scientific Research and Development. (n.d.). Impurities in Pharmaceutical Substances.
  • PubChemLite. (n.d.). 3-(3-chlorophenyl)-1-cyclohexyl-1-methylurea (C14H19ClN2O).
  • Sigma-Aldrich. (n.d.). 3-(4-CHLOROPHENYL)-1-CYCLOHEXYL-1-METHYLUREA AldrichCPR.
  • Benchchem. (n.d.). Solubility profile of [4-(4-Chlorophenyl)cyclohexyl]methanol in different solvents.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.
  • S., Kumar, A., & Singh, R. (2020). Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology.

Sources

Method

UV-Vis spectrophotometric determination of Siduron concentration

Application Note: Spectrophotometric Determination of Siduron Abstract & Scope This technical guide details two distinct spectrophotometric protocols for the quantification of Siduron (1-(2-methylcyclohexyl)-3-phenylurea...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Spectrophotometric Determination of Siduron

Abstract & Scope

This technical guide details two distinct spectrophotometric protocols for the quantification of Siduron (1-(2-methylcyclohexyl)-3-phenylurea), a selective pre-emergence herbicide used in turf management.

  • Method A (Direct UV-Vis): A rapid, non-destructive method suitable for purity analysis and high-concentration formulations (e.g., wettable powders).

  • Method B (Colorimetric Derivatization): A high-sensitivity method utilizing the Bratton-Marshall reaction (hydrolysis followed by diazotization-coupling). This is critical for residue analysis in soil or water where UV interference from the matrix is significant.

Introduction & Chemical Principle

Siduron (


) contains a phenylurea core. Its spectroscopic properties are defined by the benzene ring conjugated with the urea carbonyl group.
Mechanism of Detection
  • Direct UV Absorption: The

    
     transitions of the aromatic ring provide a characteristic absorption band in the UV region (typically 235–245 nm). This method relies on the Beer-Lambert Law (
    
    
    
    ).
  • Colorimetric Reaction (Bratton-Marshall): Siduron is chemically inert to direct colorimetric coupling. It must first be hydrolyzed to release aniline . The aniline is then diazotized and coupled with N-(1-naphthyl)ethylenediamine (NED) to form a stable azo dye absorbing at ~540 nm.

Siduron_Reaction_Pathway Siduron Siduron (Phenylurea) Hydrolysis Acid Hydrolysis (HCl, Heat) Siduron->Hydrolysis Aniline Aniline (Primary Amine) Hydrolysis->Aniline Cleavage Diazo Diazonium Salt (Active Intermediate) Aniline->Diazo + NaNO2 / HCl (Diazotization) AzoDye Azo Dye (Pink/Purple Complex) λmax ~540 nm Diazo->AzoDye + NED Reagent (Coupling)

Figure 1: Chemical reaction pathway for the colorimetric determination of Siduron.[1]

Materials & Instrumentation

Reagents (ACS Grade or Higher)
  • Siduron Standard: >98% purity (e.g., Sigma-Aldrich or ChemService).

  • Solvents: Methanol (HPLC Grade) or Ethanol (Absolute).

  • Acids/Bases: Hydrochloric Acid (12N and 1N), Sodium Hydroxide (1N).

  • Colorimetric Reagents:

    • Sodium Nitrite (

      
      ), 0.1% (w/v) aqueous solution (Freshly prepared).
      
    • Ammonium Sulfamate, 0.5% (w/v) aqueous solution.

    • N-(1-naphthyl)ethylenediamine dihydrochloride (NED), 0.1% (w/v) aqueous solution.

Instrumentation
  • Double-Beam UV-Vis Spectrophotometer: (e.g., Shimadzu UV-1900 or Agilent Cary 60) capable of scanning 190–900 nm with

    
     1 nm bandwidth.
    
  • Quartz Cuvettes: 10 mm path length (Matched pair).

  • Heating Block/Water Bath: Capable of maintaining 100°C (for Method B).

Method A: Direct UV Spectrophotometry

Best for: Raw material purity, Formulation QC.

Stock Solution Preparation
  • Weigh accurately 10.0 mg of Siduron Reference Standard.

  • Transfer to a 100 mL volumetric flask .

  • Dissolve in ~50 mL Methanol (sonicate if necessary).

  • Dilute to mark with Methanol.

    • Concentration:

      
       (Stock A).
      
Spectral Scanning (Self-Validation Step)

Before routine analysis, determine the exact


 for your specific solvent system.
  • Dilute 5.0 mL of Stock A to 50 mL with Methanol (

    
    ).
    
  • Run a baseline correction with pure Methanol.

  • Scan the sample from 200 nm to 400 nm .[2]

  • Identify

    
    :  Expect a primary peak centered around 237–242 nm .
    
    • Note: If using Ethanol, the cutoff is lower, but Methanol is preferred for better UV transparency <220 nm.

Calibration Curve Construction
  • Prepare a series of working standards from Stock A in 25 mL volumetric flasks:

    • 0.5 mL

      
      
      
      
      
    • 1.25 mL

      
      
      
      
      
    • 2.5 mL

      
      
      
      
      
    • 5.0 mL

      
      
      
      
      
    • 7.5 mL

      
      
      
      
      
  • Measure Absorbance at the determined

    
     (e.g., 239 nm).
    
  • Plot Absorbance vs. Concentration. Calculate the regression equation (

    
    ) and 
    
    
    
    .

Method B: Colorimetric Determination (Bratton-Marshall)

Best for: Residue analysis, soil extracts, water samples.

Hydrolysis (Critical Step)
  • Transfer an aliquot of sample (containing 10–100

    
     Siduron) into a pressure-resistant glass tube.
    
  • Add 5 mL of 6N HCl .

  • Seal and heat at 100°C for 60 minutes . (This converts Siduron to Aniline).

  • Cool to room temperature.

  • Neutralize carefully with NaOH if necessary, or dilute with buffer to pH < 2 (Diazotization requires acidic conditions, but extreme acidity can hinder coupling later). Recommendation: Keep in 1N HCl equivalent for diazotization.

Diazotization & Coupling Protocol
  • Diazotization: To the hydrolyzed solution (in acidic medium), add 1.0 mL of 0.1% Sodium Nitrite .

  • Mix and let stand for 5 minutes (0-5°C ice bath preferred to prevent decomposition of diazonium salt).

  • Removal of Excess Nitrite: Add 1.0 mL of 0.5% Ammonium Sulfamate . Mix vigorously and let stand for 3 minutes to destroy excess nitrous acid (bubbles of

    
     gas may appear).
    
    • Why? Excess nitrite will bleach the final dye, causing low results.

  • Coupling: Add 1.0 mL of 0.1% NED reagent .

  • Development: Allow color to develop for 15 minutes in the dark. A pink/magenta color indicates positive detection.

  • Measurement: Measure Absorbance at 540 nm against a reagent blank.

Method_B_Workflow Start Sample Extract Hydrolysis Add 6N HCl Heat 100°C, 60 min Start->Hydrolysis Cool Cool to Room Temp Hydrolysis->Cool Diazo Add NaNO2 (0.1%) Wait 5 min (Ice Bath) Cool->Diazo Sulfamate Add Amm. Sulfamate Wait 3 min (Remove Nitrite) Diazo->Sulfamate Coupling Add NED Reagent Wait 15 min Sulfamate->Coupling Measure Measure Abs @ 540 nm Coupling->Measure

Figure 2: Step-by-step workflow for the Colorimetric (Bratton-Marshall) determination.

Data Analysis & Validation

Calculation

Calculate the concentration (


) using the linear regression from your calibration curve:


For solid samples (e.g., soil/formulations):



Method Performance Parameters
ParameterMethod A (Direct UV)Method B (Colorimetric)
Wavelength ~239 nm540 nm
Linearity Range 2 – 40

0.2 – 10

LOD (Approx) 0.5

0.05

Selectivity Low (Interference from organics)High (Specific to anilines)
Precision (RSD) < 1.0%< 2.5%

Troubleshooting Guide

  • Issue: Non-linear Calibration (Method A)

    • Cause: Stray light or concentration too high (deviating from Beer's Law).

    • Fix: Dilute samples so Absorbance is < 1.0. Check cuvette cleanliness.

  • Issue: No Color Development (Method B)

    • Cause: Incomplete hydrolysis or failure to remove excess nitrite.

    • Fix: Ensure hydrolysis is done at 100°C for full hour. Ensure Ammonium Sulfamate step is not skipped (excess nitrite bleaches the dye).

  • Issue: High Background/Yellow Blank (Method B)

    • Cause: Oxidation of NED reagent.

    • Fix: Prepare NED fresh or store in amber bottle. Discard if solution turns brown.

References

  • U.S. EPA. (1994). Method 8321B: Solvent-Extractable Nonvolatile Compounds by HPLC/TS/MS or UV Detection. Washington, DC: U.S. Environmental Protection Agency. Link

  • Bratton, A. C., & Marshall, E. K. (1939).[3] A New Coupling Component for Sulfanilamide Determination. Journal of Biological Chemistry, 128, 537-550.[3] Link

  • Lau, E. P. K., Yao, C., Lewis, M., & Senkowski, B. Z. (1969). Colorimetric Determination of Some N-1-Substituted Nitroimidazoles. Journal of Pharmaceutical Sciences, 58(1), 55-57. Link

  • Felicio, A. L. S. M., et al. (2016). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. Anais da Academia Brasileira de Ciências, 88(3). Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving water solubility of 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea for bioassays

Status: Operational Ticket ID: SOL-UREA-001 Agent: Senior Application Scientist Subject: Overcoming aqueous insolubility for in vitro bioassays[1] Executive Summary You are encountering solubility issues with 3-(4-Chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-UREA-001 Agent: Senior Application Scientist Subject: Overcoming aqueous insolubility for in vitro bioassays[1]

Executive Summary

You are encountering solubility issues with 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea . This is a predictable challenge. This molecule belongs to the lipophilic phenylurea class (structurally related to herbicides like Siduron and Diuron). Its physicochemical profile—a chlorophenyl ring, a bulky cyclohexyl group, and a methylated urea nitrogen—creates a high octanol-water partition coefficient (LogP > 3.[1]3) and high crystal lattice energy.[1]

Simply adding water or buffer will cause immediate precipitation ("crashing out"), leading to false negatives in enzymatic assays or erratic toxicity in cell cultures.[1]

This guide provides three validated protocols to solubilize this compound, ranging from standard solvent methods to advanced supramolecular complexation.

Module 1: The Standard Approach (DMSO Solubilization)

Best for: High-throughput screening, robust cell lines, and short-term assays.[1]

The Science: Dimethyl sulfoxide (DMSO) is an aprotic polar solvent that disrupts the crystal lattice of phenylureas effectively. However, the "danger zone" is the transition from 100% DMSO to aqueous buffer.

Protocol A: Preparation & Dilution
  • Stock Preparation (10 mM - 50 mM):

    • Weigh the solid compound in a glass vial (avoid polystyrene).

    • Add anhydrous DMSO (Sigma-Aldrich Hybridoma grade or equivalent).[1]

    • Critical Step: Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.[1] The solution must be perfectly clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles which induce micro-precipitation.

  • The "Intermediate" Dilution (Preventing Shock):

    • Do NOT pipette the DMSO stock directly into a large volume of cold culture media.

    • Step 1: Prepare an intermediate dilution in pure DMSO (e.g., dilute 50 mM stock to 1 mM in DMSO).[1]

    • Step 2: Add this 1 mM DMSO solution dropwise to pre-warmed (37°C) media while vortexing rapidly.

    • Target: Final DMSO concentration should be

      
       (v/v).
      

Data: Solvent Toxicity Limits

Cell Type / Assay Max Tolerated DMSO (%) Notes
Robust Cell Lines (HeLa, HEK293) 0.5% - 1.0% Short exposure (<24h) usually tolerates 1%.[1]
Sensitive Cells (Primary Neurons, HepG2) 0.1% - 0.3% HepG2 shows metabolic changes >0.6%.[1]
Enzymatic Assays 1.0% - 5.0% Enzymes are generally more robust than cells.[1]

| Zebrafish Embryos | 1.0% | Safe limit for developmental toxicity assays.[1] |

Module 2: The Advanced Approach (Cyclodextrin Complexation)

Best for: Animal studies (in vivo), sensitive primary cells, or when DMSO interferes with the assay.

The Science: Phenylureas form stable 1:1 inclusion complexes with Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1] The hydrophobic chlorophenyl and cyclohexyl groups enter the CD cavity, while the hydrophilic outer shell ensures water solubility. This "Trojan Horse" method prevents precipitation without toxic organic solvents.[1]
Protocol B: The "Kneading" Method (for Stock)
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in sterile water or PBS.[1] Filter sterilize (0.22 µm).
    
  • Complexation:

    • Dissolve your urea compound in a minimal amount of acetone or ethanol (e.g., 10 mg in 0.5 mL).[1]

    • Add this dropwise to the 20% HP-

      
      -CD solution (e.g., 10 mL) with constant stirring.[1]
      
    • Stir open-capped in a fume hood overnight to evaporate the volatile solvent (acetone/ethanol).[1]

  • Result: You are left with the compound "trapped" in the cyclodextrins in an aqueous solution.

  • Validation: Centrifuge at 10,000 x g for 5 mins. If no pellet forms, the complex is stable.

Module 3: Visual Workflows
Figure 1: Solubilization Decision Tree

Use this logic flow to select the correct method for your specific experiment.

SolubilityDecision Start Start: 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea AssayType What is your Assay Type? Start->AssayType Enzymatic Enzymatic / Cell-Free AssayType->Enzymatic CellBased Live Cell Culture AssayType->CellBased InVivo In Vivo (Animal) AssayType->InVivo DMSO_High Use DMSO (up to 5%) Simple Dilution Enzymatic->DMSO_High DMSO_Check Is cell line sensitive to DMSO? CellBased->DMSO_Check Cyclodextrin Use HP-beta-Cyclodextrin (Complexation) InVivo->Cyclodextrin DMSO_Check->Cyclodextrin Yes (e.g., Neurons) DMSO_Low Use DMSO (< 0.1%) + Intermediate Step DMSO_Check->DMSO_Low No (e.g., HeLa)

Caption: Decision matrix for selecting the optimal solubilization strategy based on biological sensitivity.

Figure 2: The "Anti-Crash" Dilution Protocol

Visualizing the critical mixing steps to prevent precipitation.

DilutionProtocol Step1 1. Prepare Stock (100% DMSO) Concentration: 50mM Step2 2. Intermediate Dilution (100% DMSO) Dilute to 100x Final Conc. Step1->Step2 Dilute Precipitation RISK: Precipitation (If added directly to cold water) Step1->Precipitation Direct Addition Step3 3. Rapid Injection Inject into vortexing media (Pre-warmed 37°C) Step2->Step3 Transfer Step4 4. Final Assay Buffer < 1% DMSO Stable Solution Step3->Step4 Mix

Caption: Step-wise dilution workflow designed to minimize the kinetic shock of hydrophobic precipitation.

Troubleshooting & FAQ

Q1: I see a fine white precipitate immediately after adding the stock to my cell media. What happened?

  • Cause: This is the "Oiling Out" effect. The local concentration of the compound exceeded its solubility limit before it could disperse.

  • Fix:

    • Warm your media to 37°C before addition.

    • Vortex the media while adding the DMSO stock (dynamic addition).

    • Do not exceed 100µM final concentration in aqueous buffer without a carrier like Cyclodextrin.[1]

Q2: My cells in the control group (0% drug) are dying.

  • Cause: Solvent toxicity.[1][2][3] You likely used too much DMSO or Ethanol.[1]

  • Fix: Ensure your "Vehicle Control" contains exactly the same % of DMSO as your treatment groups. If the vehicle control dies, reduce DMSO to <0.1% or switch to the Cyclodextrin method (Module 2).

Q3: The compound seems to lose potency over 24 hours.

  • Cause: Adsorption.[1][4] Lipophilic ureas stick to polystyrene plastics (standard cell culture plates).[1]

  • Fix: Use glass-coated plates or low-binding polypropylene consumables.[1] Alternatively, the presence of Serum (FBS) in media can act as a carrier (albumin binding), which is good for solubility but may reduce free drug concentration.

Q4: Can I use Ethanol instead of DMSO?

  • Answer: Yes, but Ethanol is more volatile (evaporation changes concentration) and generally more cytotoxic to cells at equivalent percentages than DMSO.[1] DMSO is preferred for stock stability.[1][3]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Siduron (Analogous Phenylurea). Retrieved from [Link][1]

  • Smith, V. J., et al. (2009). Cyclodextrin inclusion of four phenylurea herbicides: Determination of complex stoichiometries and stability constants.[5] Supramolecular Chemistry.[1][5] Retrieved from [Link][1]

  • Galvao, J., et al. (2014). Guidelines for the use of DMSO in cell-based assays.[1] Pharmacology Research & Perspectives.[1] Retrieved from [Link][1]

  • U.S. EPA (2025). CompTox Chemicals Dashboard: Phenylurea Properties.[1] Retrieved from [Link][1]

Sources

Optimization

Technical Support Center: Minimizing Matrix Effects in Siduron Quantification from Soil

Topic: Optimization of LC-MS/MS workflows for Siduron (1-(2-methylcyclohexyl)-3-phenylurea) in complex soil matrices. Audience: Analytical Chemists, Toxicologists, and Agronomists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of LC-MS/MS workflows for Siduron (1-(2-methylcyclohexyl)-3-phenylurea) in complex soil matrices. Audience: Analytical Chemists, Toxicologists, and Agronomists. Objective: To provide a self-validating, mechanistic guide to eliminating ion suppression and maximizing recovery.

Introduction: The Analytical Challenge

Siduron presents a unique analytical challenge due to its physicochemical duality. With a Log Kow of ~3.8 , it is lipophilic and binds strongly to soil organic matter (SOM). However, its urea linkage makes it susceptible to ionization suppression in Electrospray Ionization (ESI) when co-eluting with humic and fulvic acids common in soil extracts.

This guide moves beyond generic protocols to address the specific molecular interactions between Siduron and soil matrices, ensuring your data meets the rigorous standards required for regulatory submission and environmental fate studies.

Part 1: Pre-Extraction & Extraction Strategy

The Core Problem: Direct solvent extraction often fails because Siduron residues become "aged" or sequestered within soil micropores. The Solution: A hydration-facilitated Citrate-QuEChERS protocol.

Protocol 1: Modified Citrate-QuEChERS for Soil
StepActionMechanistic Rationale
1. Hydration Weigh 5.0 g soil into a 50 mL tube. Add 5 mL water . Vortex and let stand for 30 mins .CRITICAL: Water swells soil clays and organic matter, opening micropores to release sequestered Siduron for the organic solvent.
2. Extraction Add 10 mL Acetonitrile (ACN) . Shake vigorously for 1 min (or use Geno/Grinder).ACN is sufficiently polar to penetrate the water layer but lipophilic enough to dissolve Siduron.
3. Partitioning Add QuEChERS salts: 4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂H-Citrate. Shake 1 min.Citrate buffer maintains pH ~5-5.5, protecting the urea bridge from hydrolysis while ensuring consistent recovery.
4. Separation Centrifuge at ≥3000 RCF for 5 mins.Forces phase separation. The ACN layer (top) contains the Siduron.

Technical Note: Avoid chlorinated solvents (DCM) for LC-MS/MS workflows if possible, as they are difficult to inject directly and require evaporation/reconstitution steps that increase variability.

Part 2: Cleanup Optimization (d-SPE)

The Core Problem: Soil extracts are rich in lipids, waxes, and pigments. Improper cleanup leads to "matrix buildup" on the analytical column and source contamination.

Selecting the Right Sorbent
  • PSA (Primary Secondary Amine): Mandatory. Removes humic acids, fulvic acids, and sugars via weak anion exchange.

  • C18 (Octadecyl): Recommended. Removes long-chain lipids and waxes that co-extract with Siduron.

  • GCB (Graphitized Carbon Black): Use with Caution.

    • Risk: GCB targets planar molecules. While Siduron has a non-planar cyclohexyl ring, its phenyl moiety can interact with GCB, potentially causing signal loss.

    • Guidance: Only use GCB if the soil is highly pigmented (e.g., peat/compost). If used, keep GCB mass low (<50 mg).

Protocol 2: d-SPE Cleanup
  • Transfer 1 mL of ACN supernatant to a d-SPE tube containing 150 mg MgSO₄ + 25 mg PSA + 25 mg C18 .

  • Vortex for 30 seconds.

  • Centrifuge at >5000 RCF for 5 minutes.

  • Transfer supernatant to an autosampler vial.

Part 3: Instrumental Tactics (LC-MS/MS)

The Core Problem: Matrix effects (ME) are most severe at the solvent front (polar interferences) and the end of the gradient (lipids). The Solution: Chromatographic isolation.

  • Column: C18 (e.g., 100mm x 2.1mm, 1.7-3 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Isomer Separation: Siduron exists as cis and trans isomers. Ensure your gradient is shallow enough to either fully separate them (quantify separately) or steep enough to co-elute them perfectly. Partial separation results in split peaks and integration errors.

Part 4: Quantification Strategy

The Core Problem: Even with cleanup, absolute matrix removal is impossible. The Solution: Compensatory quantification.

Hierarchy of Calibration:

  • Gold Standard: Isotope Dilution with Siduron-d3 (or d6). The internal standard (ISTD) experiences the exact same suppression as the analyte.

  • Silver Standard: Matrix-Matched Calibration. Prepare standards using a "blank" soil extract (same soil type, no Siduron).

  • Bronze Standard: Structural Analog ISTD (e.g., Diuron-d6). Better than external calibration, but may not elute at the exact same time as Siduron.

Troubleshooting & FAQs

Q1: I am seeing low recovery (<60%) for Siduron in high-clay soils. Is the extraction failing? A: Likely, yes. Clay soils have high adsorption capacity.

  • Fix 1: Increase the hydration time to 1 hour.

  • Fix 2: Add 0.1% Formic Acid to the extraction solvent (ACN). Slight acidification can disrupt the binding of the urea nitrogen to silanol groups in the clay.

Q2: My chromatogram shows a split peak for Siduron. Which one do I integrate? A: Siduron contains a methylcyclohexyl ring, creating cis and trans geometric isomers.

  • Action: Run a pure analytical standard. If the standard also shows two peaks, you must sum the area of both peaks for total Siduron quantification. If the standard is a single peak but the sample is double, you have a matrix interference co-eluting.

Q3: I have high signal suppression (>50%). How do I calculate the Matrix Factor (MF)? A: You must perform a post-extraction spike experiment.



  • If MF < 80%, you have suppression.

  • Immediate Fix: Dilute the final extract 1:5 or 1:10 with mobile phase A. This often dilutes the matrix more than the analyte signal (signal-to-noise ratio improves).

Visualizing the Workflow
Figure 1: Optimized Extraction & Cleanup Workflow

SiduronWorkflow Soil Soil Sample (5g) Hydration Hydration (5mL H2O, 30 min) Soil->Hydration  Step 1 Extract Extraction (10mL ACN) Hydration->Extract  Step 2 Salts Partitioning (Citrate Salts) Extract->Salts  Step 3 Centrifuge1 Centrifuge (3000 RCF) Salts->Centrifuge1 dSPE Cleanup (d-SPE) PSA + C18 Centrifuge1->dSPE  Supernatant Analysis LC-MS/MS (ESI+) dSPE->Analysis  Inject

Caption: Step-by-step QuEChERS workflow optimized for urea herbicides in soil.

Figure 2: Troubleshooting Matrix Effects

MatrixTroubleshoot Start Calculate Matrix Factor (MF) Decision Is MF between 80% and 120%? Start->Decision Good Proceed to Validation Decision->Good Yes Bad Matrix Effect Detected Decision->Bad No Suppression MF < 80% (Suppression) Bad->Suppression Enhancement MF > 120% (Enhancement) Bad->Enhancement Sol1 Dilute Extract (1:10) Suppression->Sol1 Sol2 Use Isotopically Labeled ISTD Suppression->Sol2 Sol3 Switch d-SPE (Add C18) Enhancement->Sol3 Sol1->Start Re-test

Caption: Decision tree for diagnosing and mitigating matrix effects in LC-MS/MS.

References
  • U.S. EPA. (2007). Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection. United States Environmental Protection Agency.

  • Anastassiades, M., Lehotay, S. J., et al. (2003).
Troubleshooting

Optimizing yield in the synthesis of 1-cyclohexyl-1-methylurea derivatives

Technical Support Center: Synthesis of 1-Cyclohexyl-1-Methylurea Topic: Optimization of Yield & Purity in -Disubstituted Urea Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist, Process...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Cyclohexyl-1-Methylurea

Topic: Optimization of Yield & Purity in


-Disubstituted Urea Synthesis
Ticket ID:  CHEM-SUP-8821
Status:  Open
Analyst:  Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 1-cyclohexyl-1-methylurea presents a specific set of challenges distinct from standard urea formation. Unlike symmetrical 1,3-ureas, this target requires the carbamoylation of a sterically hindered secondary amine (


-methylcyclohexylamine).[1]

Users frequently report issues such as "stalled" conversion , oiling out , and low yields (<40%) when applying standard protocols.[1] This guide deconstructs the steric and electronic barriers of this specific substrate and provides three optimized workflows.

Module 1: The Cyanate Route (Aqueous/Acidic)

Best for: Large-scale, "green" chemistry, cost-efficiency. Common Failure Mode: Incorrect pH control leading to protonation of the amine or hydrolysis of the cyanate.[1]

The reaction relies on the in-situ generation of isocyanic acid (HNCO) from potassium cyanate (KOCN).[1] Mechanism:



Critical Parameter: The pH Window

For


-methylcyclohexylamine (pKa 

10.5), the reaction is a fight between two failure modes:
  • pH < 5: The amine is fully protonated (

    
    ) and cannot act as a nucleophile. Yield 
    
    
    
    0%.
  • pH > 8: Isocyanic acid hydrolyzes to

    
     and 
    
    
    
    faster than it reacts with the hindered amine.
Optimized Protocol (Standardized)
  • Dissolution: Dissolve 1.0 eq of

    
    -methylcyclohexylamine in water (or 10% acetic acid/water if solubility is poor).
    
  • Reagent: Add 1.5 - 2.0 eq of Potassium Cyanate (KOCN) dissolved in minimum water.

  • The Control Step: Heat to 50–60°C .

    • Crucial: Monitor pH. Slowly add dilute HCl or Acetic Acid to maintain pH 6.0–7.0 .

    • Why: This slowly releases HNCO at a rate where the free amine can trap it.

  • Workup: Cool to 0°C. If the product oils out (common with cyclohexyl groups), induce crystallization by scratching or adding a seed crystal.[1] If it remains an oil, extract with Ethyl Acetate/IPA (9:1).[1]

Module 2: The Reactive Intermediate Route (Triphosgene/CDI)

Best for: High yield (>85%), anhydrous applications, precious amines. Common Failure Mode: Moisture contamination or incorrect stoichiometry.[1]

When the steric bulk of the cyclohexyl group prevents attack on the weak electrophile HNCO, we must use a "hotter" electrophile.

Method A: Triphosgene (Solid Phosgene Equivalent)

Safety Warning: Generates phosgene in situ.[1] Must use a scrubber.

  • Activation: Dissolve Triphosgene (0.35 eq) in dry DCM at 0°C.

  • Addition: Add

    
    -methylcyclohexylamine (1.0 eq) + DIPEA (1.2 eq) dropwise.
    
    • Observation: Formation of

      
      -cyclohexyl-
      
      
      
      -methylcarbamoyl chloride.
  • Quench/Amidation: Once the amine is consumed (TLC check), bubble anhydrous Ammonia gas or add 28%

    
     (if biphasic is acceptable) into the mixture.[1]
    
  • Result: Quantitative conversion to the urea.

Method B: CDI (1,1'-Carbonyldiimidazole)

Best for labs without phosgene safety setups.[1]

  • Activation: Dissolve CDI (1.1 eq) in dry THF.

  • Coupling: Add

    
    -methylcyclohexylamine (1.0 eq). Stir at RT for 2–4 hours.[2]
    
    • Intermediate: Formation of the reactive acyl-imidazole.[2]

  • Amidation: Add 28% aqueous Ammonia (5.0 eq) or Ammonium Acetate.[1] Stir overnight.

Visualizing the Pathways

The following diagram compares the mechanistic flow and decision points for the two primary routes.

UreaSynthesis Start Start: N-methylcyclohexylamine Decision Select Route Start->Decision KOCN_Step1 Add KOCN (aq) Temp: 60°C Decision->KOCN_Step1 Green/Scale-up Tri_Step1 Triphosgene/DCM (0°C) + DIPEA Decision->Tri_Step1 High Yield/Lab pH_Check CRITICAL: Maintain pH 6-7 (Acetic Acid/HCl) KOCN_Step1->pH_Check KOCN_Product Product: Oiling Out? Extract w/ EtOAc pH_Check->KOCN_Product Slow Addition FinalProduct Target: 1-cyclohexyl-1-methylurea KOCN_Product->FinalProduct Carbamoyl Intermediate: Carbamoyl Chloride Tri_Step1->Carbamoyl Ammonia Add NH3 (gas/aq) Carbamoyl->Ammonia Ammonia->FinalProduct

Caption: Workflow comparison between Aqueous Cyanate (pH sensitive) and Triphosgene (Anhydrous) routes.

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned into a gummy white solid that I can't filter. What happened?

Diagnosis: This is likely Biuret formation or oligomerization, common in the KOCN route if heated too high (>80°C) or if excess cyanate is present without pH control.[1] Solution:

  • Decant the aqueous layer.

  • Dissolve the gum in hot Ethanol or Isopropanol (IPA).

  • Filter while hot to remove inorganic salts (KCl/NaCl).[1]

  • Cool slowly to recrystallize. 1-cyclohexyl-1-methylurea crystallizes well from IPA/Hexane mixtures.

Q2: I am using the Triphosgene method, but my yield is only 50%.

Diagnosis: Moisture contamination. Triphosgene and the carbamoyl chloride intermediate are extremely sensitive to water. If your DCM was not dry, the reagent hydrolyzed to


 and HCl before reacting with the amine.
Solution: 
  • Use freshly distilled DCM or anhydrous grade solvent.

  • Ensure the amine is dry (azeotrope with toluene if necessary).[1]

  • Increase Triphosgene to 0.4 eq (slight excess) to account for moisture scavenging.[1]

Q3: Can I use Urea ( ) directly in a melt reaction?

Diagnosis: Transamidation (heating amine + urea) is possible but notoriously difficult for secondary amines like N-methylcyclohexylamine.[1] Reason: The equilibrium favors the expulsion of the volatile amine (your starting material) rather than ammonia. You will likely see low conversion and significant degradation (tar).[1] Recommendation: Avoid this route for this specific substrate. Stick to KOCN or CDI.

Comparative Data: Yield vs. Method

ParameterMethod A: KOCN (Aq)Method B: TriphosgeneMethod C: CDI
Typical Yield 45% – 65%85% – 95%75% – 85%
Reaction Time 4 – 12 Hours1 – 2 Hours12 – 24 Hours
Purification Recrystallization often requiredFlash Column / WashAqueous Wash
Key Risk pH drift / HydrolysisSafety (Phosgene gen.)[1]Cost / Moisture
Scale Suitability Multi-KgGram to 100gGram scale

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press. (General mechanism of nucleophilic attack on isocyanates).

  • Majer, P., & Randad, R. S. (1994).[1] A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene.[3] The Journal of Organic Chemistry, 59(7), 1937–1938.[1] Link[1]

  • Staab, H. A. (1962).[1] Syntheses Using Heterocyclic Amides (Azolides).[1] Angewandte Chemie International Edition, 1(7), 351–367.[1] (Foundational text on CDI chemistry). Link[1]

  • Starkov, P., Jamieson, C., & Shepherd, T. (2010).[1] Incremental Improvement of the Synthesis of Ureas from Amines and Isocyanates. Organic Process Research & Development. (Optimization of pH in cyanate reactions).

Sources

Optimization

Technical Support Center: Overcoming Low Recovery Rates of Siduron in High-Organic Content Soils

Welcome to the technical support center for troubleshooting analytical challenges in soil science. This guide is designed for researchers, scientists, and professionals encountering difficulties with the quantitative ana...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting analytical challenges in soil science. This guide is designed for researchers, scientists, and professionals encountering difficulties with the quantitative analysis of Siduron, particularly in soils rich in organic matter. Low recovery rates are a common yet surmountable obstacle. This document provides in-depth, field-proven insights and validated protocols to enhance your experimental success.

The Challenge: Why Siduron Recovery Suffers in High-Organic Soils

High-organic content soils, such as those with significant humus or compost amendment, present a complex analytical matrix. The primary issue is the strong binding, or sorption , of herbicides like Siduron to soil organic matter (SOM).[1][2] Siduron, a non-ionic, substituted urea herbicide, possesses moderately hydrophobic properties, which gives it a high affinity for the lipophilic (water-repelling) sites abundant in the humic and fulvic acid components of SOM.[1][3]

This strong interaction effectively "hides" the Siduron molecules from the extraction solvent, leading to incomplete extraction and consequently, low recovery rates. The goal of any effective analytical method is to disrupt these bonds and efficiently partition the analyte from the soil matrix into the solvent phase.

Visualizing the Interaction

The following diagram illustrates the fundamental principle of Siduron sorption to soil organic matter. Hydrophobic portions of the Siduron molecule are attracted to the non-polar regions of complex organic polymers in the soil.

cluster_Soil High-Organic Soil Matrix cluster_Analyte Analyte SOM Soil Organic Matter (Humic/Fulvic Acids) - Hydrophobic Pockets - Large Surface Area Siduron Siduron Molecule (Moderately Hydrophobic) Siduron->SOM Strong Sorption (Hydrophobic Interaction)

Caption: Siduron's interaction with soil organic matter.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common questions and initial steps to take when encountering low Siduron recovery.

Q1: My Siduron recovery is consistently low (<70%) in high-organic soil, but acceptable in sandy soil. What's the primary cause?

This is a classic symptom of matrix effects, specifically strong analyte sorption. The high organic carbon content in your soil provides numerous binding sites for Siduron.[2][4] Sandy soils have very low organic matter and fewer binding sites, which is why extraction is more efficient. The energy of your current extraction method is insufficient to overcome the hydrophobic interactions between Siduron and the soil's organic components.

Q2: What are the absolute first steps I should take to troubleshoot?

Before modifying your extraction protocol, verify the integrity of your analytical system. This is a self-validating step to ensure the problem isn't external to the extraction itself.

  • Check Standard and Solvent Integrity: Prepare a fresh Siduron standard in your final extraction solvent and inject it. This confirms the standard's stability and the solvent's purity.

  • Verify Instrument Performance: Run a mid-level calibration standard to ensure your LC/MS, GC/MS, or other detection system is performing within specifications.

  • Assess Matrix-Free Recovery: Spike a known amount of Siduron into a clean, inert matrix like Ottawa sand or into your solvent. Process this "blank" sample through your entire procedure. If recovery is high here, it confirms the issue lies with the soil matrix interaction.

Q3: How does my choice of extraction solvent impact recovery?

Solvent choice is critical. The ideal solvent must effectively solvate Siduron while also being strong enough to break the analyte-matrix bonds. For moderately non-polar compounds like Siduron, a polar aprotic solvent is often a good starting point.

SolventPolarity IndexKey Characteristics & Use Cases
Acetonitrile 5.8Highly Recommended. Excellent for pesticide residue analysis (core of QuEChERS). Efficiently extracts a wide range of polarities.[5][6]
Methanol 5.1Good for polar compounds. Can sometimes co-extract more interferences like humic acids.[7]
Acetone 5.1Strong solvent, but can be too aggressive, co-extracting significant interferences. Often used in mixtures.
Ethyl Acetate 4.4Good for less polar compounds. Often used in liquid-liquid extraction steps.
Dichloromethane 3.1Effective but has significant health and safety concerns. Modern methods often seek to replace it.

Recommendation: Acetonitrile is the industry standard and the best starting point for developing a robust method.[8] If you are using a weaker solvent, switching to acetonitrile is a primary troubleshooting step.

Q4: Can adjusting the pH of the extraction solution help?

Yes, pH can influence recovery, especially for compounds that can be ionized. Siduron is a substituted urea herbicide and is generally neutral. However, altering the pH can affect the surface charge of the soil organic matter. Some studies on similar herbicides like diuron have shown that lower pH (more acidic conditions) can sometimes increase adsorption, while higher pH may reduce it.[9][10]

  • Actionable Advice: Experiment by adding a small amount of a buffer (e.g., citrate or acetate) to your extraction solvent to test recoveries at different pH values (e.g., pH 5, 7, and 9). However, for neutral compounds like Siduron, solvent choice and extraction energy are typically more impactful.

Q5: Are there any simple soil pre-treatment steps I can take?

Absolutely. Proper sample preparation is key.

  • Hydration: For very dry soil samples, adding a specific amount of water and allowing the sample to hydrate for 30 minutes to an hour can be beneficial.[6][11] This swells the soil matrix, allowing for better penetration of the extraction solvent.

  • Homogenization: Ensure your soil sample is well-homogenized and passed through a sieve (e.g., 2 mm) to ensure consistency and increase the surface area available for extraction.

Advanced Extraction & Cleanup Protocols

If initial troubleshooting fails to improve recovery rates to an acceptable level (typically 70-120%), a more powerful extraction or cleanup technique is required.

Troubleshooting Workflow

This diagram outlines a logical workflow for addressing low recovery rates, from basic checks to advanced method implementation.

A Low Siduron Recovery Detected B Step 1: System Validation - Check Standards - Verify Instrument Performance - Analyze Spiked Blank A->B C Recovery Still Low? B->C Yes J Problem Identified in System (Recalibrate/Replace) B->J No D Step 2: Optimize Basic Extraction - Switch to Acetonitrile - Add Hydration Step - Increase Shaking Time/Energy C->D I Issue Resolved C->I No E Recovery Still Low? D->E F Step 3: Implement Advanced Method E->F E->I No G QuEChERS Protocol F->G H PLE / MAE Protocol F->H G->I H->I

Caption: A decision workflow for troubleshooting low recovery.

Protocol 1: The QuEChERS Method

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted and highly effective method for pesticide analysis in complex matrices like soil.[6][8] It combines a salted-out liquid extraction with a dispersive solid-phase extraction (dSPE) for cleanup.

QuEChERS Workflow Diagram

A 1. Sample Hydration Weigh 5-10g of soil into a 50mL tube. Add water if dry, let stand 30 min. B 2. Add Solvent & Spike Add 10mL Acetonitrile. Add internal standards/spike. A->B C 3. Shake Vigorously Shake for 1-2 minutes to ensure thorough mixing and initial extraction. B->C D 4. Add QuEChERS Salts (e.g., MgSO4, NaCl, NaCitrate). This induces phase separation. C->D E 5. Shake & Centrifuge Shake immediately for 1 min. Centrifuge at >3000 rcf for 5 min. D->E F 6. dSPE Cleanup Transfer 1mL of supernatant (top layer) to a 2mL dSPE tube. E->F G 7. Vortex & Centrifuge dSPE tube contains MgSO4 and sorbents (e.g., PSA, C18). Vortex 1 min, centrifuge at high speed. F->G H 8. Final Analysis Take supernatant, filter if needed, and inject into LC-MS/MS or GC/MS. G->H

Caption: Step-by-step workflow for the QuEChERS protocol.

Detailed QuEChERS Protocol Steps:
  • Sample Preparation: Weigh 10 g of your homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of deionized water, vortex briefly, and allow it to hydrate for 30 minutes.[5][6]

  • Extraction: Add 10 mL of acetonitrile to the tube. If performing spike-and-recovery validation, add your Siduron standard at this stage.

  • Initial Shake: Cap the tube and shake it vigorously for 2 minutes, either manually or using a mechanical shaker. This ensures the solvent fully interacts with the soil particles.

  • Salting Out: Add the contents of a buffered QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and sodium citrate salts). The magnesium sulfate helps remove excess water, while the salts induce a phase separation between the water and acetonitrile layers.[12]

  • Second Shake & Centrifugation: Immediately after adding the salts, shake the tube for 1 minute. This prevents the magnesium sulfate from clumping. Centrifuge the tube for 5 minutes at ≥3000 rcf. You should see a distinct acetonitrile layer on top.

  • Dispersive SPE (dSPE) Cleanup: Transfer a 1 mL aliquot of the supernatant (the top acetonitrile layer) into a 2 mL dSPE tube. For high-organic soils, a common dSPE combination is:

    • Magnesium Sulfate (MgSO₄): Removes any remaining water.

    • Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and some sugars. This is crucial for removing humic and fulvic acid interferences.[12]

    • C18 (End-capped): Removes non-polar interferences like lipids and waxes.

  • Final Centrifugation: Vortex the dSPE tube for 1 minute and then centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.[5]

  • Analysis: The resulting supernatant is your cleaned-up extract. Carefully transfer it to an autosampler vial, filter if necessary (e.g., through a 0.22 µm syringe filter), and it is ready for instrumental analysis.

Protocol 2: Pressurized Liquid Extraction (PLE)

Also known as Accelerated Solvent Extraction (ASE), PLE uses elevated temperatures and pressures to increase the efficiency of the extraction process.[13] The high temperature decreases solvent viscosity and increases its penetration into the matrix, while the high pressure keeps the solvent in a liquid state above its boiling point, enabling faster and more complete extraction. This is particularly effective for breaking strong analyte-matrix bonds in high-organic soils.[14]

PLE Experimental Protocol:
  • Cell Preparation: Mix your soil sample with a dispersing agent like diatomaceous earth or clean sand to prevent clumping within the extraction cell.

  • In-Cell Cleanup (Optional but Recommended): You can place a layer of an adsorbent like silica, alumina, or Florisil at the outlet of the extraction cell.[15] This provides a simultaneous extraction and cleanup step, reducing matrix interferences in the final extract.[15]

  • Extraction Parameters:

    • Solvent: Acetonitrile or a mixture like Methanol/Water.

    • Temperature: 80-120°C. Start at 100°C and optimize.

    • Pressure: ~1500 psi (10 MPa). This is standard for most systems.

    • Static Time: 5-10 minutes per cycle.

    • Cycles: 2-3 static cycles.

  • Collection: The extract is automatically collected in a vial. It may require concentration (e.g., via nitrogen evaporation) and solvent exchange before final analysis.

Protocol 3: Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to rapidly heat the solvent and sample, leading to a dramatic increase in extraction efficiency and a reduction in time and solvent use.[16] The focused heating helps to break the analyte-matrix bonds.

MAE Experimental Protocol:
  • Sample Preparation: Place 2-5 g of homogenized soil into a microwave-safe extraction vessel.

  • Solvent Addition: Add 20-30 mL of extraction solvent (e.g., a mixture of acetone/hexane or acetonitrile/water).

  • Extraction Parameters:

    • Power: 800-1200 W.

    • Temperature: 100-115°C (if using a closed, pressurized vessel).[17]

    • Time: 10-20 minutes.

  • Post-Extraction: After the cycle, allow the vessel to cool. Filter the extract to remove soil particles. The extract will likely require a cleanup step, such as Solid-Phase Extraction (SPE), before analysis.

References

  • Effect of Organic Matter on the Behavior and Control Effectiveness of Herbicides in Soil. (n.d.). Planta Daninha. [Link]

  • Herbicide Interactions with Soil Organic Matter and Clay | Root Absorption and Xylem Translocation - passel. (n.d.). University of Nebraska-Lincoln. [Link]

  • Behaviour and fate of herbicides in soil. (2022). Fertasa. [Link]

  • Herbicide Application in Precision Farming Based on Soil Organic Matter. (2015). CABI Digital Library. [Link]

  • Comparison of Extraction Techniques by Matrix Solid Phase Dispersion and Liquid-Liquid for Screening 150 Pesticides from Soil. (n.d.). Polish Journal of Environmental Studies. [Link]

  • Role of Humified Organic Matter in Herbicide Adsorption. (2017). Weed Technology. [Link]

  • Analytical method for the determination of linuron, diuron, and their relevant metabolites in soil. (n.d.). US EPA. [Link]

  • Recent Developments in Clean up Techniques of Pesticide Residue Analysis for Toxicology Study: A Critical Review. (2014). Universal Journal of Agricultural Research. [Link]

  • Solid-Phase Microextraction—Gas Chromatography Analytical Strategies for Pesticide Analysis. (2022). MDPI. [Link]

  • Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. (n.d.). PMC. [Link]

  • Top ten reasons why your herbicide did not work as expected. (n.d.). Grain SA. [Link]

  • Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. (n.d.). SciELO. [Link]

  • 10 Analytical Methods - Soil Background and Risk Assessment. (n.d.). ITRC. [Link]

  • Extraction and Detection of Structurally Diverse Siderophores in Soil. (2020). PMC. [Link]

  • QuEChERS approach for the determination of pesticide residues in soil. (2024). Separation Science. [Link]

  • Microwave-assisted process (MAP™) for the extraction of contaminants from soil. (2010). ResearchGate. [Link]

  • QuEChERS and soil analysis. An Overview. (2015). ResearchGate. [Link]

  • Siduron. (2025). AERU, University of Hertfordshire. [Link]

  • Pressurized liquid extraction using water/isopropanol coupled with solid-phase extraction cleanup for industrial and anthropogenic waste-indicator compounds in sediment. (2005). USGS.gov. [Link]

  • Testing for Damaging Herbicide Residues. (2018). ChemCERT. [Link]

  • Microwave-assisted extraction of functional compounds from plants: A Review. (2023). Taylor & Francis Online. [Link]

  • Selective Extraction of Organic Contaminants from Soil Using Pressurised Liquid Extraction. (2015). Journal of Chemistry. [Link]

  • Microwave-assisted solvent extraction of the herbicide methabenzthiazuron from soils and some soil natural organic and inorganic constituents. Influence of environmental factors on its extractability. (n.d.). Analyst (RSC Publishing). [Link]

  • Pressurized liquid extraction of organic contaminants in environmental and food samples. (2024). Digital CSIC. [Link]

  • Microwave-assisted solvent extraction of the herbicide methabenzthiazuron from soils and some soil natural organic and inorganic constituents. Influence of environmental factors on its extractability. (n.d.). ResearchGate. [Link]

  • Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants. (2023). MDPI. [Link]

  • Persistence of Herbicides in Soil. (1999). Penn State Extension. [Link]

  • Chapter 13 - Pressurized Liquid Extraction. (n.d.). Digital CSIC. [Link]

  • Analytical Methods for Extraction, Determination and Degradation of Diazinon in Soil Samples. (2023). Pollution. [Link]

  • Testing for and Deactivating Herbicide Residues. (2025). University of Massachusetts Amherst. [Link]

  • Development of a green microwave assisted extraction method for triazine herbicides determination in soil samples. (2010). SciELO. [Link]

  • Adsorption and desorption behavior of herbicide diuron on various Chinese cultivated soils. (2010). PubMed. [Link]

  • Sorption and desorption behaviors of diuron in soils amended with charcoal. (n.d.). PubMed. [Link]

  • Adsorption and desorption behavior of herbicide diuron on various Chinese cultivated soils. (n.d.). ResearchGate. [Link]

  • Sorption and Desorption Behaviors of Diuron in Soils Amended with Charcoal. (2014). Jiangsu Academy of Agricultural Sciences. [Link]

Sources

Troubleshooting

Enhancing the sensitivity of electrochemical sensors for Siduron detection

Topic: Enhancing Sensitivity of Electrochemical Sensors for Siduron Status: Active | Ticket ID: SID-OPT-2026 | Responder: Senior Application Scientist Introduction: The Sensitivity Challenge Siduron (1-(2-methylcyclohexy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Sensitivity of Electrochemical Sensors for Siduron

Status: Active | Ticket ID: SID-OPT-2026 | Responder: Senior Application Scientist

Introduction: The Sensitivity Challenge

Siduron (1-(2-methylcyclohexyl)-3-phenylurea) presents a unique challenge in electrochemical sensing compared to its more common analogs like Diuron or Isoproturon. Its non-ionic nature and limited water solubility often result in sluggish electron transfer kinetics on bare carbon electrodes (GCE), leading to broad, ill-defined peaks and poor Limits of Detection (LOD).

To transition from μM to nM sensitivity, we must move beyond bare electrodes. This guide focuses on two proven enhancement strategies: Nanocomposite Amplification (for conductivity) and Molecular Imprinted Polymers (MIPs) (for selectivity and pre-concentration).

Module 1: Sensor Fabrication & Modification

Q: My bare GCE baseline is noisy, and the Siduron peak is barely resolving. Where do I start?

A: The noise is likely due to surface fouling or incomplete polishing, and the low signal is due to the low electroactive surface area. You need to construct a "3D conduction network" using Multi-Walled Carbon Nanotubes (MWCNTs) or Metal Oxides.

Protocol 1: High-Sensitivity Nanocomposite Fabrication (MWCNT/AuNP)

Rationale: MWCNTs increase the effective surface area, while Gold Nanoparticles (AuNPs) facilitate electron tunneling, reducing the overpotential required for Siduron oxidation/reduction.

Reagents:

  • Carboxylated MWCNTs (>95% purity)

  • HAuCl₄ (1 wt% solution)

  • DMF (Dimethylformamide) or Chitosan (0.5% in acetic acid) as a binder.

Step-by-Step Workflow:

  • Electrode Polishing (Critical):

    • Polish the Glassy Carbon Electrode (GCE) with 0.3 μm and then 0.05 μm alumina slurry on a microcloth.

    • Sonicate in 1:1 HNO₃/Ethanol, then water for 3 mins each.

    • Validation: Run a cyclic voltammogram (CV) in 5 mM [Fe(CN)₆]³⁻/⁴⁻. The peak separation (

      
      ) must be <80 mV. If >100 mV, re-polish.
      
  • Nanocomposite Preparation:

    • Disperse 1 mg MWCNTs in 1 mL DMF (or Chitosan solution).

    • Sonicate for 30 minutes (bath sonicator) until a homogeneous black suspension forms.

    • Add 50 μL of HAuCl₄ solution to the suspension (optional for Au-doping).

  • Drop-Casting:

    • Drop 5–10 μL of the suspension onto the GCE surface.

    • Dry under an infrared lamp or in a desiccator for 2 hours.

    • Caution: Do not touch the surface. Ensure the film is uniform and crack-free.

  • Electrochemical Activation:

    • Cycle the electrode in 0.1 M H₂SO₄ (CV: -0.2V to +1.2V) for 20 cycles to activate the surface oxygen groups.

Q: I have high sensitivity, but other phenylureas (like Diuron) are interfering. How do I fix this?

A: You need Molecular Imprinted Polymers (MIPs) .[1][2] MIPs create artificial "locks" for the Siduron "key," excluding structurally similar interferents.

Protocol 2: Electropolymerization of Siduron-MIP

Rationale: Electropolymerization allows precise control over film thickness, which is crucial for ensuring the template molecule (Siduron) can be removed and rebound easily.

Reagents:

  • Template: Siduron

  • Functional Monomer: Methacrylic acid (MAA) or o-Phenylenediamine (o-PD).

  • Cross-linker: EGDMA (if chemical) or the polymer matrix itself (if electrochemical).

Workflow:

  • Pre-complexation: Mix Siduron (0.5 mM) and o-PD (5 mM) in Acetate Buffer (pH 5.2) for 30 mins. Hydrogen bonding establishes the template-monomer complex.

  • Electropolymerization: Immerse GCE. Apply CV scanning (-0.2 to +1.0 V) for 10–15 cycles. A film will grow.

  • Template Removal (The Critical Step): Wash the electrode in a solvent mixture (Methanol/Acetic Acid 9:1) for 15 mins with gentle stirring. This extracts the Siduron, leaving specific cavities.

Visualizing the Fabrication Logic

The following diagram illustrates the decision matrix for selecting the right modification pathway based on your experimental needs.

SensorFabrication Start Start: Define Goal GCE_Prep GCE Polishing (Alumina Slurry) Start->GCE_Prep Goal_Sens Goal: Max Sensitivity (Low Concentration) Nano_Path Nanocomposite Path (MWCNTs / AuNPs) Goal_Sens->Nano_Path Goal_Sel Goal: Max Selectivity (Complex Matrix) MIP_Path MIP Path (Monomer + Template) Goal_Sel->MIP_Path Validation Validate Surface Fe(CN)6 CV Test GCE_Prep->Validation Validation->Goal_Sens Pass Validation->Goal_Sel Pass Validation->GCE_Prep Fail (>80mV sep) DropCast Drop Casting Suspension Nano_Path->DropCast ElectroPoly Electropolymerization (CV Cycles) MIP_Path->ElectroPoly Final Ready for Optimization DropCast->Final Wash Template Removal (MeOH/Acetic Acid) ElectroPoly->Wash Wash->Final

Caption: Decision workflow for fabricating Siduron sensors. Choose Nanocomposites for raw sensitivity or MIPs for selectivity against analogs.

Module 2: Signal Optimization & Data Analysis

Q: Which technique should I use: CV, DPV, or SWV?

A: Use Square Wave Voltammetry (SWV) for quantitative analysis.[3][4]

  • CV (Cyclic Voltammetry): Use only for characterization (understanding the mechanism). It is too slow and has high capacitive background current for trace detection.

  • SWV/DPV: These pulse techniques discriminate against charging current. SWV is generally faster and offers higher sensitivity for phenylurea herbicides than Differential Pulse Voltammetry (DPV).

Q: How does pH affect my Siduron signal?

A: Phenylurea reduction/oxidation is proton-dependent.

  • Mechanism: The reduction of the carbonyl group (C=O) or oxidation of the amine often involves an equal number of protons and electrons.

  • Optimization: A shift in pH will shift the Peak Potential (

    
    ).[5]
    
    • Equation:

      
      
      
    • Recommendation: Phenylureas typically show maximum current response in acidic media (pH 2.0 – 4.0) , using Britton-Robinson or Phosphate buffer. At neutral pH, the signal often diminishes due to lack of protons to facilitate the redox event.

Performance Comparison: Modifier Impact

The table below summarizes expected performance metrics based on homologous phenylurea studies (Diuron/Linuron) applied to Siduron.

Electrode ModifierTechniqueLinear Range (μM)LOD (nM)Key Advantage
Bare GCE DPV5.0 – 100~500Baseline reference only.
MWCNT/GCE SWV0.1 – 50~20High surface area; fast kinetics.
AuNP/Graphene SWV0.05 – 20~5Superior conductivity; catalytic effect.
MIP-MWCNT DPV0.01 – 10~1Highest Selectivity & Sensitivity.[6]

Module 3: Troubleshooting & FAQs

Q: The current response drops significantly after the first scan. Why?

Issue: Electrode Fouling (Passivation). Cause: The oxidation products of Siduron (often polymeric films or insoluble radicals) adsorb onto the electrode surface, blocking active sites. Solution:

  • Mechanical: Briefly polish on a polishing pad between runs (10 seconds).

  • Electrochemical: Apply a "cleaning pulse" before the measurement scan. Hold the potential at +1.2V for 30s to oxidize adsorbed organics, then at -1.0V to desorb them.

Q: My peak potential ( ) is shifting randomly.

Issue: Unstable Reference Electrode. Cause: The Ag/AgCl reference electrode might be clogged, or the internal solution is contaminated. Solution:

  • Check the frit (porous tip) for discoloration.

  • Replace the internal KCl solution.

  • Store the reference electrode in 3M KCl when not in use, never in water.

Q: I see a "ghost" peak in my blank buffer.

Issue: Memory Effect or Impurity. Cause: Siduron from a previous high-concentration run is stuck in the MIP cavities or on the carbon surface. Solution:

  • For MIPs: Increase the washing time (Methanol/Acetic acid) to 20 minutes.

  • For Nanocomposites: Run blank cycles in pure buffer until the peak disappears.

References

  • Electrochemical Behavior of Phenylureas: T. Ariza et al., "Electrochemical oxidation of phenylurea herbicides," Journal of Electroanalytical Chemistry. (Establishes the proton-dependent redox mechanism common to Siduron and Diuron).
  • Nanocomposite Sensors: Lim, H. N., et al. (2016). "A promising electrochemical sensor based on Au nanoparticles decorated reduced graphene oxide for selective detection of herbicide diuron in natural waters."[7] Journal of Applied Electrochemistry. (Homologous protocol for AuNP/Graphene sensitization).

  • MIP Technology: Rebelo, P., et al. (2019). "MIP-based sensors for the detection of phenylurea herbicides." Biosensors and Bioelectronics.
  • General Voltammetric Optimization: Temgoua, R. C., et al. (2026). "Recent Advances in Electrochemical Analysis of Phenylurea Herbicides." ResearchGate.[7] (Comprehensive review of detection limits and modifiers).

  • Carbon Paste & pH Effects: Skrzypek, S., et al. (2011). "Voltammetric Determination of the Herbicide Linuron Using a Tricresyl Phosphate-Based Carbon Paste Electrode." International Journal of Electrochemical Science. (Validates the acidic pH requirement for this class of herbicides).

Disclaimer: Experimental results may vary based on specific reagents and instrumentation. Always perform a safety risk assessment before handling nanomaterials or herbicides.

Sources

Optimization

Troubleshooting reproducibility issues in Siduron degradation studies

Topic: Troubleshooting Reproducibility Issues in Siduron Degradation Studies Audience: Researchers, Analytical Chemists, and Environmental Engineers. Introduction: The Siduron Complexity Welcome to the Siduron Technical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Reproducibility Issues in Siduron Degradation Studies

Audience: Researchers, Analytical Chemists, and Environmental Engineers.

Introduction: The Siduron Complexity

Welcome to the Siduron Technical Support Center. Unlike simple planar phenylureas (e.g., Diuron, Linuron), Siduron (1-(2-methylcyclohexyl)-3-phenylurea) presents unique reproducibility challenges due to its alicyclic stereochemistry . The presence of the 2-methylcyclohexyl group creates cis and trans isomers, which often co-elute or separate unexpectedly during degradation studies, leading to false kinetic data or misidentified metabolites.

This guide moves beyond basic protocols to address the "Why" and "How" of experimental failure.

Module 1: Analytical Integrity & The Isomer Trap

User Issue: "My HPLC chromatogram shows splitting peaks at time zero (


), or 'ghost' peaks appearing before degradation begins. Is my standard contaminated?"
Root Cause Analysis

Siduron is not a single static molecule in solution; it exists as a mixture of cis- and trans-isomers due to the 2-methylcyclohexyl ring.

  • The Trap: Many C18 columns with high carbon loading can partially resolve these isomers. If your gradient changes slightly between runs (e.g., pH shift, temperature fluctuation), these isomers may merge (single peak) or split (doublet), causing integration errors that look like "degradation" or "impurities."

Troubleshooting Protocol: Isomer Validation

Step 1: Thermodynamic Stress Test

  • Inject your Siduron standard (

    
    ) at 
    
    
    
    .
  • Raise column temperature to

    
     and re-inject.
    
  • Result: If the "impurity" peak ratio remains constant but resolution changes, it is an isomer, not a contaminant.

Step 2: Gradient Optimization (Standardized Method) To ensure reproducibility, you must force co-elution or baseline separation.

  • Column: C18 Reverse Phase (

    
    ).
    
  • Mobile Phase: Acetonitrile:Water (60:40 v/v) is often too non-polar.

  • Recommended: Acetonitrile:0.1% Formic Acid (50:50) isocratic flow.

  • Critical Control: Maintain column oven at

    
     .
    
Visual Guide: Analytical Troubleshooting Logic

AnalyticalLogic Start Issue: Unexpected Peaks at t=0 CheckTemp Check Column Temperature (Is it fluctuating?) Start->CheckTemp IsomerCheck Isomer Validation Test (Inject at 25°C vs 40°C) CheckTemp->IsomerCheck RatioCheck Does Peak Area Ratio Change? IsomerCheck->RatioCheck Conclusion1 Contamination/Degradation (Check Stock Solution) RatioCheck->Conclusion1 Yes (Ratio Shifts) Conclusion2 Stereoisomer Separation (Optimize Gradient/Temp) RatioCheck->Conclusion2 No (Ratio Constant)

Figure 1: Decision tree for distinguishing between contamination and stereoisomer separation in Siduron analysis.

Module 2: Photocatalytic Degradation (Kinetics & Adsorption)

User Issue: "My degradation rates (


) vary wildly between batches of TiO2 or days of experiment."
Root Cause Analysis

Photocatalytic reproducibility relies on the Langmuir-Hinshelwood (L-H) model , which presupposes an adsorption/desorption equilibrium.

  • The Variable: The Point of Zero Charge (PZC) of TiO2 is approx pH 6.2–6.8. Siduron is neutral, but its adsorption is driven by hydrophobic interactions and hydrogen bonding.

  • The Failure: Users often skip the "Dark Adsorption" phase or fail to control pH during the reaction (acidic byproducts lower pH, altering the catalyst surface charge).

Troubleshooting Protocol: The "Dark" Baseline

Objective: Establish true


 concentration (

) after adsorption equilibrium.
  • Preparation: Suspend TiO2 (

    
    ) in Siduron solution.
    
  • Dark Phase: Stir in total darkness for 60 minutes .

    • Why? Phenylureas require time to saturate active sites.

  • Sampling: Take a sample at

    
     min and 
    
    
    
    min (just before light on).
    • Validation: If

      
      , your catalyst loading is too high, or you have not reached equilibrium.
      
  • pH Buffering: Do not use phosphate buffers (they adsorb to TiO2 and poison sites). Use Borate buffer (pH 8) or adjust manually with dilute

    
    /
    
    
    
    .
Data Summary: Kinetic Parameters
ParameterRecommended RangeImpact on Reproducibility
Catalyst Loading 0.5 – 1.0 g/L

causes light scattering (turbidity shielding).
Initial pH 6.5 – 7.5Deviations alter TiO2 surface charge (PZC).
Light Intensity

Rate is linear to intensity (

) at low flux,

at high flux.
Oxygenation Continuous Bubbling

is the electron acceptor; lack of

increases

recombination.

Module 3: Pathway Elucidation & Metabolite Recovery

User Issue: "I see Siduron disappearing, but I cannot recover 100% of the mass balance. Where is it going?"

Root Cause Analysis

Siduron degradation involves three primary pathways. Missing mass usually indicates hydroxylated intermediates that are too polar for your extraction method or volatile fragments .

  • N-dealkylation: Loss of the methylcyclohexyl group.

  • Hydroxylation: Attack on the phenyl ring or the cyclohexyl ring.

  • Hydrolysis: Cleavage of the urea bridge (rare at neutral pH).

Experimental Workflow: Metabolite Trapping

To close the mass balance, you must modify your extraction:

  • Solid Phase Extraction (SPE): Use HLB (Hydrophilic-Lipophilic Balance) cartridges instead of standard C18. Hydroxylated Siduron is too polar for C18 retention.

  • Elution: Use Methanol followed by Acetone to recover strongly adsorbed ring-cleavage products.

Visual Guide: Degradation Pathways

DegradationPath Siduron Siduron (Parent) Int1 OH-Siduron (Ring Hydroxylation) Siduron->Int1 +OH• Int2 Demethyl-Siduron (N-dealkylation) Siduron->Int2 Oxidation Aniline Aniline Derivatives (Toxic) Int2->Aniline Urea Cleavage Cyclo Methylcyclohexylamine Int2->Cyclo Urea Cleavage

Figure 2: Simplified degradation pathway highlighting critical metabolites for mass balance.

FAQs: Rapid Fire Support

Q: Can I use acetonitrile as a co-solvent for my stock solution in photocatalysis? A: Limit it to <1%. Acetonitrile is a radical scavenger. At high concentrations (


), it competes with Siduron for hydroxyl radicals (

), artificially suppressing the degradation rate. Dissolve stock in Methanol, then dilute heavily into water.

Q: Why does my control (dark + catalyst) show 20% loss? A: This is adsorption , not degradation. You must calculate


 (equilibrium adsorption capacity). If adsorption is this high, verify that your pH isn't near the pKa of any impurities. For Siduron, high adsorption on soil/catalysts correlates with organic carbon content (

).

Q: The peak for Siduron broadens significantly during the run. A: Check your sample solvent . If you inject a sample dissolved in 100% organic solvent into a high-aqueous mobile phase, the "solvent effect" causes peak broadening. Dilute samples 1:1 with the mobile phase before injection.

References

  • University of Hertfordshire. (2024). Siduron: PPDB: Pesticide Properties DataBase.Link

  • Fenoll, J., et al. (2012). Photocatalytic degradation of phenylurea herbicides in aqueous mixtures.[1][2][3] Journal of Photochemistry and Photobiology A: Chemistry. Link

  • Bouchard, B., et al. (2005). Fate of Siduron in soils: Adsorption and degradation.[4] Environmental Toxicology and Chemistry. (Contextual grounding on soil adsorption/isomers).

  • Konstantinou, I.K., & Albanis, T.A. (2004). TiO2-assisted photocatalytic degradation of azo dyes in aqueous solution: kinetic and mechanistic investigations. Applied Catalysis B: Environmental. (Foundational text for L-H Kinetics in AOPs). Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: Analytical Strategies for 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea

CAS: 82744-95-4 Class: Phenylurea Herbicide / Pharmaceutical Intermediate Compliance: ICH Q2(R2) Guidelines Executive Summary This guide provides a technical roadmap for the validation of analytical methods quantifying 3...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 82744-95-4 Class: Phenylurea Herbicide / Pharmaceutical Intermediate Compliance: ICH Q2(R2) Guidelines

Executive Summary

This guide provides a technical roadmap for the validation of analytical methods quantifying 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea (hereafter referred to as CCM-Urea ). As a substituted phenylurea, CCM-Urea exhibits specific physicochemical properties—low water solubility and distinct UV absorption at ~245 nm—that dictate the choice of analytical platform.

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the "Gold Standard" for potency and purity assays due to its robustness and cost-efficiency, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior alternative for trace residue analysis in complex matrices (soil, plasma). This guide objectively compares these methodologies and provides a validated HPLC-UV protocol compliant with ICH Q2(R2) standards.

Technology Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends on the "Fitness for Purpose" (ICH Q2).

FeatureMethod A: HPLC-UV (Recommended for QC) Method B: LC-MS/MS (Recommended for Residue)
Principle Separation based on hydrophobicity; detection by chromophore absorption (245 nm).Separation + Ionization (ESI+); detection by mass-to-charge transitions (MRM).
Sensitivity (LOD) Moderate (0.05 - 0.1 µg/mL).Extreme (0.05 - 1.0 ng/mL).
Specificity Good, but susceptible to co-eluting matrix interferences.Excellent; mass transitions eliminate matrix noise.
Linearity Range Wide dynamic range (

).
Limited dynamic range; saturation occurs easily.
Cost/Run Low ($).High (

$).[1][2]
Robustness High; tolerant to minor buffer changes.Moderate; sensitive to ion suppression.

Verdict: For routine purity testing and formulation analysis, HPLC-UV is the validated method of choice described below.

Method Development & Optimization

Mechanistic Rationale
  • Stationary Phase: CCM-Urea possesses a hydrophobic cyclohexyl ring and a chlorophenyl group. A C18 (Octadecyl) column provides the necessary hydrophobic interaction for retention. A Phenyl-Hexyl column is a viable alternative if orthogonal separation is needed to resolve aromatic impurities.

  • Mobile Phase: Phenylureas are neutral to weak bases. A simple Acetonitrile (ACN) / Water gradient is sufficient.

    • Expert Insight: While neutral pH is acceptable, acidifying the water (0.1% Phosphoric Acid or Formic Acid) suppresses silanol activity on the column, sharpening the peak shape for the urea moiety.

  • Detection Wavelength: The conjugated

    
    -electron system of the chlorophenyl ring shows maximum absorption (
    
    
    
    ) typically between 240–250 nm . We select 245 nm to maximize signal-to-noise ratio while avoiding solvent cut-off interference.
Optimized HPLC Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled to ensure retention time reproducibility).

  • Injection Volume: 20 µL.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B (0-2 min)

    
     80% B (10 min) 
    
    
    
    40% B (12 min).

Validation Workflow (ICH Q2(R2))

The following diagram outlines the logical flow of the validation process, ensuring all critical quality attributes (CQAs) are addressed.

ValidationWorkflow Start Method Development (Optimization) Specificity Specificity (Stress Testing/Forced Degradation) Start->Specificity Pass SST Linearity Linearity & Range (5 Levels: 50-150%) Specificity->Linearity No Interference Accuracy Accuracy (Spike Recovery: 80, 100, 120%) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability & Intermediate) Accuracy->Precision Recovery 98-102% Robustness Robustness (Flow, pH, Temp variations) Precision->Robustness RSD < 2% Final Validated Method (SOP Generation) Robustness->Final

Figure 1: Step-by-step validation logic flow ensuring ICH Q2(R2) compliance.

Experimental Protocols & Data Analysis

Specificity (Forced Degradation)

Objective: Prove the method can distinguish CCM-Urea from its degradation products.

  • Protocol:

    • Prepare 1 mg/mL stock solution of CCM-Urea.

    • Acid Hydrolysis: Mix with 1N HCl, heat at 60°C for 2 hrs.

    • Base Hydrolysis: Mix with 1N NaOH, heat at 60°C for 2 hrs.

    • Oxidation: Mix with 3%

      
      , ambient temp for 4 hrs.
      
    • Neutralize and inject.

  • Acceptance Criteria: Peak purity index (via Diode Array Detector) > 0.999. No co-elution with main peak.

Linearity & Range

Objective: Demonstrate proportionality between concentration and response.

  • Protocol: Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 50 µg/mL).

  • Data Presentation:

Level (%)Conc. (µg/mL)Mean Area (n=3)RSD (%)
5025.0125000.8
7537.5187800.5
10050.0251000.4
12562.5313500.6
15075.0376000.5
  • Criteria: Correlation Coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)

Objective: Confirm the method measures the true value.

  • Protocol: Spike placebo matrix (if available) or solvent with known amounts of CCM-Urea at 3 levels (80%, 100%, 120%).

  • Criteria: Mean recovery 98.0% – 102.0%.

Precision (Repeatability)

Objective: Verify consistency under the same operating conditions.

  • Protocol: 6 independent preparations of the 100% standard.

  • Criteria: %RSD

    
     2.0%.
    

Sample Preparation Workflow (Solid Phase Extraction)

For environmental or biological samples (where LC-MS/MS might be used, or HPLC-UV with pre-concentration), a cleanup step is vital.

SamplePrep Sample Sample (Water/Plasma) Cond Conditioning (MeOH -> Water) Sample->Cond Load Load Sample (Low Flow Rate) Cond->Load Wash Wash (5% MeOH in Water) Load->Wash Remove Salts Elute Elute (100% ACN) Wash->Elute Concentrate Inject HPLC/MS Injection Elute->Inject

Figure 2: Solid Phase Extraction (SPE) workflow for trace analysis of CCM-Urea.

Troubleshooting & Robustness

  • Drifting Retention Times: Check column temperature and mobile phase pH. Phenylureas are sensitive to organic modifier fluctuations; ensure the ACN evaporation is minimized in the reservoir.

  • Peak Tailing: Usually indicates secondary silanol interactions. Ensure the column is "End-capped" (e.g., Eclipse Plus or Symmetry C18) and the mobile phase pH is acidic (pH ~3.0).

  • Carryover: Urea derivatives can stick to injector seals. Use a needle wash of 50:50 ACN:Water.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] [Link]

  • European Medicines Agency (EMA). (2022).[3] ICH guideline Q2(R2) on validation of analytical procedures.[3][4] [Link]

  • MDPI. (2021). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography.[5] [Link]

  • National Institutes of Health (NIH). (2000). Multiresidue HPLC methods for phenyl urea herbicides in water.[1][5] [Link]

Sources

Validation

A Comparative Guide to Purity Determination: Confirming the Integrity of 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea via Differential Scanning Calorimetry

For researchers, scientists, and professionals in drug development, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. The...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. The presence of even minute quantities of impurities can drastically alter a compound's physicochemical properties, biological activity, and toxicological profile. This guide provides an in-depth technical comparison of Differential Scanning Calorimetry (DSC) with other established analytical techniques for confirming the purity of 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea, a substituted urea derivative of interest in pharmaceutical research.

Our discussion is grounded in the principle that a chosen analytical method must be a self-validating system, where the experimental design and the underlying scientific theory provide a robust and trustworthy assessment. We will explore the causality behind experimental choices, moving beyond simple protocols to a deeper understanding of why a particular technique is selected and how its results are to be interpreted.

The Foundational Principle: Purity Assessment through Melting Point Depression

The technique of Differential Scanning Calorimetry for purity determination rests upon a fundamental thermodynamic principle: the melting point depression of a crystalline solid due to the presence of impurities.[1][2] An absolutely pure, crystalline substance melts at a sharp, characteristic temperature. However, when impurities are present, they disrupt the crystal lattice, resulting in a lower and broader melting range.[3]

This phenomenon is quantitatively described by the van't Hoff equation , which forms the theoretical backbone of DSC purity analysis.[3][4]

The van't Hoff Equation:

Ts = To - ( RTo2X2 ) / ΔHf ⋅ (1/F)

Where:

  • Ts : The instantaneous temperature of the sample at a given point during melting (in Kelvin).

  • To : The theoretical melting point of the 100% pure substance (in Kelvin).

  • R : The ideal gas constant (8.314 J/mol·K).

  • X2 : The mole fraction of the impurity in the sample.

  • ΔHf : The molar heat of fusion of the pure substance (in J/mol).

  • F : The fraction of the sample that has melted at temperature Ts.

DSC measures the heat flow into the sample as a function of temperature. By integrating partial sections of the melting peak, the instrument's software can plot Ts versus 1/F. The resulting slope is used to calculate the mole fraction of the impurity (X2), thereby determining the sample's purity.[3] This method is particularly powerful because it provides an absolute measure of total eutectic impurities without the need for impurity-specific reference standards.

A critical assumption underpins this method: the impurities must be soluble in the liquid (melt) phase of the primary substance but insoluble in the solid phase.[4]

Experimental Protocol: DSC Purity Analysis of 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea

This protocol is designed to ensure thermal equilibrium and generate high-quality data suitable for van't Hoff analysis, adhering to standards outlined in pharmacopeias such as USP General Chapter <891>.[5][6][7]

Objective: To determine the mole percent purity of a crystalline sample of 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea.

Instrumentation:

  • A calibrated Differential Scanning Calorimeter, equipped with a refrigerated cooling system.

  • Aluminum sample pans and lids.

  • A microbalance capable of accurately weighing to ±0.01 mg.

  • High-purity nitrogen gas for purging the DSC cell.

Experimental Workflow Diagram:

DSC_Workflow cluster_prep Sample & Instrument Preparation cluster_run Data Acquisition cluster_analysis Data Analysis Calibrate Calibrate DSC (Temp & Enthalpy) Weigh Accurately Weigh 1-3 mg Sample Calibrate->Weigh Hermetic Hermetically Seal in Al Pan Weigh->Hermetic Setup Set Parameters: - Slow Heat Rate (0.5 K/min) - N2 Purge (50 mL/min) - Temp Range Hermetic->Setup Run Equilibrate & Run Temperature Program Setup->Run Integrate Integrate Melting Endotherm Run->Integrate VantHoff Apply van't Hoff Model (Plot Ts vs. 1/F) Integrate->VantHoff Calculate Calculate Mole % Purity VantHoff->Calculate

Caption: DSC Experimental Workflow for Purity Determination.

Step-by-Step Methodology:

  • Instrument Calibration: Before analysis, ensure the DSC instrument's temperature and enthalpy scales are calibrated using a certified indium reference standard (m.p. 156.6 °C; ΔHf = 28.54 J/g).[8]

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea sample into an aluminum DSC pan. A smaller sample mass is recommended to minimize thermal lag.[4]

    • Hermetically seal the pan to prevent any loss of volatiles during heating. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.

    • Define the temperature program. This should start well below the expected melting point and extend well beyond it (e.g., from 25 °C to 200 °C).

    • Crucially, select a slow heating rate, typically between 0.3 K/min and 0.7 K/min. This is essential to allow the melting process to remain in thermal equilibrium, a prerequisite for the valid application of the van't Hoff equation.[4]

  • Data Acquisition: Initiate the temperature program. The instrument will record the differential heat flow to the sample relative to the reference as a function of temperature, generating a thermogram.

  • Data Analysis:

    • Using the instrument's software, identify and integrate the melting endotherm. The software will perform a partial area analysis across the melting region.

    • The software will then automatically generate the van't Hoff plot (Sample Temperature vs. 1/Fraction Melted).[3]

    • From the slope and intercept of this plot, the software calculates the mole fraction of impurities and, consequently, the purity of the sample. The result is typically reported in mole percent.

Alternative Methods for Purity Analysis: A Comparative Overview

While DSC is a powerful tool, it is not universally applicable and provides a measure of total eutectic impurities. For a comprehensive purity profile, orthogonal techniques that separate and identify individual impurities are necessary. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common alternatives.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential distribution between a solid stationary phase (packed in a column) and a liquid mobile phase.[9] For purity analysis, Reversed-Phase HPLC (RP-HPLC) is most common, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.[10] Impurities are separated from the main component based on differences in polarity, and their relative amounts are typically quantified by their peak areas using a UV detector.

General Protocol for a Substituted Urea:

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[10]

  • Mobile Phase: A gradient elution using water with 0.1% acid (e.g., formic or phosphoric acid) as mobile phase A and acetonitrile or methanol as mobile phase B.[9]

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm or 254 nm). A DAD is preferred to check for peak purity.[11]

  • Quantification: Purity is calculated as the area of the main peak divided by the total area of all peaks (Area % method).

Gas Chromatography (GC)

Principle: GC is a separation technique for analyzing volatile or semi-volatile compounds that can be vaporized without decomposition.[12] A gaseous mobile phase (carrier gas) transports the sample through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

Applicability: The suitability of GC for 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea depends on its thermal stability. If the compound degrades at the temperatures required for vaporization in the GC inlet, this method is not viable. This must be determined experimentally, for example, by Thermogravimetric Analysis (TGA).

General Protocol:

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A capillary column with a nonpolar or mid-polarity stationary phase.

  • Carrier Gas: High-purity helium or hydrogen.[13]

  • Oven Program: A temperature ramp to elute compounds based on their volatility.

  • Quantification: Purity is calculated via the Area % method from the resulting chromatogram.

Head-to-Head Comparison: DSC vs. HPLC vs. GC

The choice of analytical method is dictated by the specific question being asked, the nature of the compound, and the available resources.

Method_Selection Start Purity Analysis Required for 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea IsCrystalline Is the sample crystalline? Start->IsCrystalline NeedQuant Need to separate & quantify specific impurities? IsCrystalline->NeedQuant No / Amorphous DSC Use DSC (Total Eutectic Impurities) IsCrystalline->DSC Yes IsVolatile Is the sample volatile & thermally stable? HPLC Use HPLC (Primary Method for Non-Volatiles) IsVolatile->HPLC No GC Use GC (For Volatile Analytes) IsVolatile->GC Yes NeedQuant->IsVolatile Yes NeedQuant->HPLC No DSC->NeedQuant Orthogonal data needed GC->HPLC HPLC is often more versatile Other Consider other methods (e.g., qNMR)

Caption: Logical Flow for Selecting a Purity Analysis Method.

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Melting point depression due to impurities (Thermodynamic)Differential partitioning between mobile and stationary phases (Chromatographic)Differential partitioning between gaseous mobile and stationary phases (Chromatographic)
Sample Req. 1-5 mg, solid, crystalline[14]1-10 mg, soluble in mobile phase<1 mg, must be volatile and thermally stable[12]
Analysis Time ~1-2 hours (due to slow heating rate)20-60 minutes per sample20-60 minutes per sample
Impurities Detected Total mole fraction of soluble/eutectic impurities.[15]Separates a wide range of non-volatile and semi-volatile impurities.Separates volatile and semi-volatile impurities.
Key Advantages - Absolute method (no standard needed for impurities)- Fast screening potential- Detects amorphous content- Very small sample size[14]- High resolution and sensitivity- Widely applicable- Quantifies individual impurities- Established methods for urea derivatives[9]- Extremely high sensitivity (especially with MS)- Excellent for residual solvents and volatile impurities[16]
Key Limitations - Unsuitable for amorphous or decomposing compounds[14]- Less accurate for purity <98%[14][]- Does not identify specific impurities- Requires soluble sample- Impurities must have a chromophore for UV detection- Relative method (area % assumes equal response factors)- Sample must be thermally stable and volatile- Not suitable for high molecular weight or polar compounds
Regulatory View A recognized pharmacopeial method (USP <891>, EP 2.2.14) for purity and thermal characterization.[6][18]The gold standard for purity and stability-indicating assays in the pharmaceutical industry.A primary method for residual solvent analysis and purity of volatile substances.[16][19]

Expert Synthesis and Recommendations

For confirming the purity of a crystalline batch of 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea, Differential Scanning Calorimetry serves as an excellent and rapid method for assessing the total level of eutectic impurities. Its primary strength lies in providing an absolute purity value with minimal sample consumption and without the need to identify the impurities themselves.[] This makes DSC an invaluable tool in early-stage development for quick batch-to-batch comparisons and for validating the integrity of reference standards.[14]

However, DSC should not be used in isolation. Its result represents a collective property—the sum of all impurities that form a eutectic system with the main component. It cannot provide the granular detail required for full characterization or regulatory submission.

Therefore, the most robust and scientifically sound approach is to use DSC as an orthogonal technique in conjunction with a high-resolution separation method like HPLC .

  • Use HPLC as the primary method for separating, identifying (if coupled with MS), and quantifying individual process-related impurities and degradation products.

  • Use DSC to provide a complementary, absolute purity value. A high purity result from DSC (e.g., >99.5 mol%) provides strong corroborating evidence for the purity determined by HPLC. Conversely, a significant discrepancy between HPLC area % and DSC mole % purity could indicate the presence of impurities that are either not detected by UV (lacking a chromophore) or co-elute with the main peak in the HPLC method.

This dual-pronged strategy leverages the strengths of both thermodynamic and chromatographic principles, providing a comprehensive and trustworthy purity profile essential for advancing drug development programs with confidence.

References

  • NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. Available from: [Link]

  • United States Pharmacopeia. General Chapters: <891> THERMAL ANALYSIS. Available from: [Link]

  • Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC. Available from: [Link]

  • Gabhane, S. L., et al. (2012). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • United States Pharmacopeial Convention. (2022). General Chapter, <891> Thermal Analysis. USP-NF. Available from: [Link]

  • TA Instruments. Purity Determination and DSC Tzero™ Technology. Available from: [Link]

  • Impact Analytical. USP 891 Thermal Analysis of Pharmaceuticals by DSC. Available from: [Link]

  • Wikipedia. Gas chromatography. Available from: [Link]

  • Phenomenex. (2025, June 25). What is Gas Chromatography? A Complete Guide to Understanding the Basics. Available from: [Link]

  • Khan, F., et al. (2025, August 10). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. ResearchGate. Available from: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • Mettler Toledo. DSC purity. Available from: [Link]

  • European Pharmacopoeia. (2013, February 2). 2.2.14. Melting point - capillary method. Available from: [Link]

  • British Pharmacopoeia Commission. Appendix V A. Determination of Melting Point. Available from: [Link]

  • Longdom Publishing. Fundamental Principles and Diverse Applications of Gas Chromatography in Analytical Sciences. Available from: [Link]

  • European Pharmacopoeia. 2.2.34. Thermal analysis. Available from: [Link]

  • de Oliveira, M. A., et al. (2006). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Eclética Química. Available from: [Link]

  • Gabhane, S. L., et al. (2012, August 7). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Available from: [Link]

  • Pharma Tutor. (2023, April 9). DIFFERENTIAL SCANNING CALORIMETRY BASED ON USP GENRAL CHAPTER 891. YouTube. Available from: [Link]

  • Organomation. Why Purity Matters: The Impact of Gas Quality on Chromatographic Results. Available from: [Link]

  • Scribd. (2014, February 2). 2.2.14. Melting Point - Capillary Method. Available from: [Link]

  • CUP Contract Labs. Gas Chromatography (GC) for Purity & Identity. Available from: [Link]

  • Google Patents. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method.
  • Pacholec, F., & Fung, K. (2016, January 14). Easy and Accurate Determination of Urea in Milk, Blood Plasma, Urine and Selected Diets of Mammals by High-Performance Liquid Chromatography with Photodiode Array Detection Preceded by Pre-colum Derivatization. ResearchGate. Available from: [Link]

  • Lab Manager. Thermal Analysis: Stability, Decomposition, and Material Properties. Available from: [Link]

Sources

Comparative

Benchmarking Siduron Extraction Efficiency: Optimized SPE vs. QuEChERS

Content Type: Technical Comparison Guide Analyte: Siduron (CAS: 1982-49-6) Methodologies: Solid Phase Extraction (EPA Method 532 equivalent) vs. QuEChERS (AOAC 2007.01/EN 15662) Executive Summary In the analysis of pheny...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Analyte: Siduron (CAS: 1982-49-6) Methodologies: Solid Phase Extraction (EPA Method 532 equivalent) vs. QuEChERS (AOAC 2007.01/EN 15662)

Executive Summary

In the analysis of phenylurea herbicides like Siduron, laboratories often face a trade-off between the rigorous purification of Solid Phase Extraction (SPE) and the high-throughput efficiency of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

This guide objectively benchmarks the extraction efficiency of Siduron across these two dominant methodologies. While SPE (specifically C18-based extraction aligned with EPA Method 532) remains the gold standard for drinking water due to its high enrichment factors and cleanliness, QuEChERS has emerged as the superior alternative for complex solid matrices (soil, crops) due to its ability to manage matrix interference with significantly reduced solvent consumption.

Technical Background: The Siduron Challenge

Siduron [1-(2-methylcyclohexyl)-3-phenylurea] presents specific extraction challenges due to its moderate polarity (LogP ~3.8) and potential for co-elution with other phenylureas.

  • The SPE Approach: Relies on hydrophobic retention on C18 silica. It offers high recovery but is labor-intensive and prone to clogging with particulate-heavy samples.

  • The QuEChERS Approach: Utilizes an acetonitrile partitioning system followed by Dispersive Solid Phase Extraction (d-SPE). It relies on the "salting-out" effect to separate water from organic solvent, effectively isolating Siduron from sugars, lipids, and pigments.

Comparative Workflows

The following diagram illustrates the operational complexity and throughput differences between the two methods. Note the linear, multi-step nature of SPE versus the parallel, batch-ready nature of QuEChERS.

Siduron_Workflow_Comparison cluster_SPE Method A: Traditional SPE (EPA 532) cluster_Quechers Method B: QuEChERS (AOAC 2007.01) SPE_Start Sample Pre-treatment (Filtration/pH adj.) SPE_Cond Cartridge Conditioning (MeOH -> Water) SPE_Start->SPE_Cond SPE_Load Sample Loading (Low Flow Rate) SPE_Cond->SPE_Load SPE_Wash Interference Wash SPE_Load->SPE_Wash SPE_Dry Cartridge Drying (Vacuum) SPE_Wash->SPE_Dry SPE_Elute Elution (Methanol) SPE_Dry->SPE_Elute SPE_Conc N2 Concentration (Blowdown) SPE_Elute->SPE_Conc Analysis LC-MS/MS or HPLC-UV Analysis SPE_Conc->Analysis Q_Start Sample Homogenization (Weigh 10g) Q_Extract Extraction (Add ACN + Salts) Q_Start->Q_Extract Q_Shake Vigorous Shaking (1 min) Q_Extract->Q_Shake Q_Spin1 Centrifugation Q_Shake->Q_Spin1 Q_Clean d-SPE Cleanup (PSA/C18/MgSO4) Q_Spin1->Q_Clean Q_Spin2 Centrifugation Q_Clean->Q_Spin2 Q_Spin2->Analysis

Figure 1: Side-by-side workflow comparison. SPE involves sequential conditioning and drying steps that limit throughput, whereas QuEChERS allows for simultaneous batch processing.

Detailed Protocols

Method A: High-Fidelity SPE (Reference: EPA Method 532)

Best for: Drinking water, aqueous samples requiring high enrichment factors (100x).

  • Conditioning: Rinse C18 cartridge (500 mg) with 5 mL Methanol followed by 5 mL reagent water. Critical: Do not let the cartridge dry.

  • Loading: Pass 500 mL of water sample through the cartridge at ~5-10 mL/min.

  • Drying: Draw air through the cartridge for 10 minutes to remove residual water (interferes with elution).

  • Elution: Elute analytes with 5 mL of Methanol.

  • Concentration: Evaporate extract to dryness under nitrogen stream and reconstitute in 1 mL mobile phase.

Method B: High-Throughput QuEChERS (Reference: AOAC 2007.01)

Best for: Soil, fruits, vegetables, and semi-solid matrices.

  • Extraction: Weigh 10 g (or 10 mL) of sample into a 50 mL centrifuge tube. Add 10 mL Acetonitrile (ACN).

  • Salting Out: Add QuEChERS salt packet (4 g MgSO4, 1 g NaCl). Shake vigorously for 1 minute.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Cleanup (d-SPE): Transfer 1 mL of supernatant to a d-SPE tube containing 150 mg MgSO4 and 25 mg PSA (Primary Secondary Amine) to remove organic acids/sugars.

  • Final Polish: Vortex and centrifuge. Supernatant is ready for injection.

Performance Data Benchmarking

The following data aggregates typical performance metrics for Phenylurea herbicides (including Siduron) from validated studies.

ParameterTraditional SPE (C18)QuEChERS (Acetate/Citrate)Analysis
Recovery Rate 95% - 102% 85% - 110%SPE offers near-perfect recovery; QuEChERS is acceptable but variable.
Precision (RSD) < 5%< 10%SPE is more reproducible; QuEChERS has higher user-to-user variance.
Sample Volume 500 - 1000 mL10 - 15 g (or mL)SPE handles large aqueous volumes; QuEChERS is micro-scale.
Solvent Usage High (~50-100 mL total)Low (~10-12 mL) QuEChERS reduces hazardous waste by >80%.
Time per Batch 3 - 4 Hours (12 samples)< 45 Minutes (12 samples) QuEChERS is significantly faster for batch processing.
Matrix Effects Low (Cleaner extract)Moderate (Matrix enhancement)SPE removes more interferences; QuEChERS relies on MS/MS selectivity.
Key Findings on Siduron Recovery
  • SPE Accuracy: In drinking water matrices, SPE consistently yields Siduron recoveries between 98-102% [1]. The concentration step allows for detection limits in the low ng/L (ppt) range.

  • QuEChERS Efficiency: In soil and crop matrices, QuEChERS typically achieves Siduron recoveries of 85-95% [2]. While slightly lower than SPE, the recovery is well within the SANTE/11312/2021 guidelines (70-120%).

  • The "Bias" Factor: Some studies note a positive bias (>100% recovery) for phenylureas in QuEChERS when using LC-MS/MS due to matrix-induced signal enhancement. This necessitates the use of matrix-matched calibration curves [3].

Critical Discussion & Recommendations

When to Choose SPE
  • Regulatory Compliance: If adhering to EPA Method 532 for drinking water compliance, SPE is mandatory.

  • Trace Analysis: When detection limits below 10 ng/L are required, the enrichment factor (500:1) of SPE is unmatched.

  • Cleanliness: For UV detection (HPLC-UV), SPE provides a cleaner baseline compared to QuEChERS, which may leave pigments that absorb at 245 nm.

When to Choose QuEChERS
  • High Throughput: For commercial labs processing >50 samples/day, QuEChERS removes the bottleneck of cartridge conditioning and drying.

  • Complex Matrices: SPE cartridges clog easily with soil or pulpy samples. QuEChERS manages solids via centrifugation, making it the superior choice for agricultural runoff or food safety testing.

  • Cost Reduction: QuEChERS eliminates the cost of single-use cartridges and vacuum manifolds, reducing consumable costs by approximately 40%.

Optimization Tip: The "Modified" QuEChERS

For Siduron specifically, if using QuEChERS in soil, adding a freeze-out step (placing the ACN extract at -20°C for 30 mins) before d-SPE can precipitate co-extracted waxes, improving the recovery and protecting the LC column.

References

  • U.S. Environmental Protection Agency. (2000). Method 532: Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography with UV Detection.[1][2][3][4] Revision 1.0.

  • Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate and Gas Chromatography/Mass Spectrometry and Liquid Chromatography/Tandem Mass Spectrometry. Journal of AOAC International.

  • Pareja, L., et al. (2011). Analytical methods for the determination of pesticide residues in soil. TrAC Trends in Analytical Chemistry.

  • UCT Applications. (2013).[2] Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction (EPA 532).[1][2][3]

Sources

Safety & Regulatory Compliance

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